Technical Documentation Center

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran
  • CAS: 141283-42-3

Core Science & Biosynthesis

Foundational

Pharmacophore Modeling of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Targeting the GPR35 Receptor: A Technical Guide for Computational Chemists Executive Summary: The Ligand and the Target This technical guide details the pharmacophore elucidation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the GPR35 Receptor: A Technical Guide for Computational Chemists

Executive Summary: The Ligand and the Target

This technical guide details the pharmacophore elucidation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as 8-N-Chromone-Tet ). While historically explored for anti-allergic properties similar to disodium cromoglycate (Cromolyn), this scaffold has gained renewed significance as a potent agonist for GPR35 (G Protein-Coupled Receptor 35) , an orphan receptor implicated in inflammatory bowel disease (IBD), nociception, and hypoxia.

For the drug development professional, modeling this specific ligand is not merely an exercise in structure-activity relationship (SAR); it is a gateway to understanding the acidic-aromatic pharmacophore required to activate GPR35, a receptor with a distinct preference for anionic lipophilic ligands.

Structural Deconstruction & Chemical Logic

Before initiating computational protocols, we must deconstruct the ligand to understand the causality behind its binding affinity.

Structural ComponentChemical FeaturePharmacophoric Role
Tetrazole Ring (Pos 2) Bioisostere of Carboxylic AcidNegative Ionizable (NI): The tetrazole (pKa ~4.5–5.0) exists as a mono-anion at physiological pH. It mimics the carboxylate of Zaprinast/Kynurenic acid, forming a critical salt bridge with arginine residues (e.g., Arg164 or Arg167) in the GPR35 transmembrane bundle.
Chromone Core Planar Aromatic SystemAromatic Ring (R) / Hydrophobic (H): Provides a rigid scaffold for

-

stacking interactions with receptor aromatic residues (e.g., Phe/Tyr clusters). It enforces planarity, reducing the entropic penalty upon binding.
8-Nitro Group Electron Withdrawing Group (EWG)Electronic Modulator / H-Bond Acceptor (A): The nitro group at position 8 pulls electron density from the aromatic ring, potentially increasing the acidity of the tetrazole proton (if neutral) or altering the electrostatic potential map (ESP) of the core. It also serves as a secondary vector for hydrogen bonding.
4-Oxo (Carbonyl) H-Bond AcceptorH-Bond Acceptor (A): The carbonyl oxygen acts as a directional acceptor, often anchoring the ligand orientation relative to the tetrazole.
Pharmacophore Generation Protocol
Workflow Diagram

PharmacophoreWorkflow Start Input: 8-N-Chromone-Tet Structure Prep Ligand Preparation (Desalt, Tautomers, pH 7.4) Start->Prep Conform Conformational Expansion (OPLS3e / MMFF94) Prep->Conform Generate 100 Conformers Align Flexible Alignment (Superposition on Zaprinast/Cromolyn) Conform->Align Maximize Tanimoto Overlap Extract Feature Extraction (3D-Pharmacophore Hypothesis) Align->Extract Validate Validation (Guex / ROC Analysis) Extract->Validate

Caption: Step-by-step computational workflow for generating a robust pharmacophore model.

Detailed Methodology

Step 1: Ligand Preparation (The Foundation)

  • Protocol: Import the SMILES string of 8-N-Chromone-Tet into your modeling suite (e.g., Schrödinger Maestro or MOE).

  • Critical Action: You must generate the ionization state at pH 7.4 ± 1.0. The tetrazole will be deprotonated (anionic).

    • Why? Modeling the neutral tetrazole is a common rookie error. The anionic species is the bioactive form responsible for the "arginine clamp" interaction typical in GPR35.

Step 2: Conformational Search

  • Force Field: Use OPLS3e (if available) or MMFF94s .

  • Energy Window: 5.0 kcal/mol.

  • Constraint: The bond between the chromone C2 and the tetrazole C5 allows rotation. However, conjugation suggests a preference for planarity.

    • Causality: Allow rotation but penalize non-planar conformations unless supported by strong intramolecular H-bonds (e.g., between Tetrazole-NH and Chromone-O, though less relevant in the anionic state).

Step 3: Pharmacophore Hypothesis Generation Define the following features based on the prepared conformers:

  • A1 (Acceptor): The 4-carbonyl oxygen.

  • N1 (Negative Ionizable): The centroid of the tetrazole ring.

  • R1 (Aromatic Ring): The benzene ring of the chromone.

  • A2 (Acceptor/Vector): The nitro group oxygens.

Step 4: Spatial Constraints (The "Exclusion Volumes")

  • Place exclusion spheres perpendicular to the chromone plane.

  • Reasoning: The binding pocket of GPR35 is known to be narrow and lipophilic. Steric clashes above/below the plane must be penalized to avoid false positives during virtual screening.

Validation & Bioisosteric Implications

A pharmacophore model is only as good as its predictive power.

Self-Validating System: To ensure trustworthiness, perform a Decoy Set Validation :

  • Actives: 8-N-Chromone-Tet, Zaprinast, Pamoic Acid.

  • Decoys: Generate 500 molecules with similar MW and LogP but lacking the specific Acidic-Aromatic topology (e.g., DUD-E decoys).

  • Metric: The model must achieve an AUC (Area Under Curve) > 0.7 in a ROC plot to be considered statistically valid.

Synthetic Implication (The Nitro Group): Why the 8-Nitro group? In SAR studies, the 8-position of the chromone ring is a sensitivity hotspot.

  • Electronic Effect: The nitro group is a strong electron withdrawer (

    
    ). This reduces the electron density of the fused benzene ring, potentially enhancing 
    
    
    
    -
    
    
    interactions with electron-rich residues in the receptor (e.g., Tryptophan).
  • Solubility: It aids in modulating the LogP, preventing the molecule from becoming too lipophilic (a common issue with poly-aromatic GPR35 agonists).

Proposed Binding Mechanism (Diagrammatic)

The following diagram illustrates the hypothesized interaction between 8-N-Chromone-Tet and the GPR35 binding pocket, derived from homology modeling data.

BindingInteraction Tetrazole Tetrazole (-) Chromone Chromone Core Tetrazole->Chromone Arg167 Arg167 / Arg164 (Cationic) Tetrazole->Arg167 Ionic / Salt Bridge Nitro 8-Nitro Group Chromone->Nitro Phe_Tyr Phe/Tyr Cluster (Aromatic) Chromone->Phe_Tyr Pi-Pi Stacking Ser_Thr Ser/Thr (H-Bond Donor) Nitro->Ser_Thr H-Bond

Caption: Schematic 2D interaction map of 8-N-Chromone-Tet within the GPR35 orthosteric site.

References
  • Taniguchi, Y. et al. (2006). Discovery of G Protein-Coupled Receptor 35 (GPR35) Agonists. FEBS Letters.

  • MacKenzie, A.E. et al. (2014). The Antiallergic Drug Cromolyn Targets GPR35 to Promote Signaling. Molecular Pharmacology.

  • Deng, H. & Fang, Y. (2012).[1] G Protein-Coupled Receptor 35: A Target for Inflammatory Diseases. Pharmacology.

  • Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024. (Software Reference)

Sources

Exploratory

Technical Guide: Binding Affinity & Pharmacological Profile of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

The following technical guide details the binding affinity, pharmacological profile, and experimental characterization of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran . Executive Summary 8-Nitro-4-oxo-2-(5-1H-tetraz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, pharmacological profile, and experimental characterization of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran .

Executive Summary

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (also known as 8-Nitro-2-(1H-tetrazol-5-yl)chromen-4-one ) is a bioactive heterocyclic compound belonging to the chromone-2-tetrazole class. It holds a dual status in pharmaceutical research:

  • Synthetic Intermediate: It is the critical penultimate precursor in the synthesis of Pranlukast (ONO-1078), a potent Cysteinyl Leukotriene Receptor 1 (CysLT1 ) antagonist used for asthma management.

  • GPR35 Agonist: As a standalone pharmacophore, the chromone-2-tetrazole core—specifically with nitro-substitution—acts as a high-affinity agonist for the orphan G protein-coupled receptor GPR35 , a target implicated in inflammatory bowel disease (IBD) and pain modulation.

This guide analyzes its binding mechanics, structure-activity relationships (SAR), and experimental protocols for receptor characterization.

Chemical Identity & Physicochemical Properties

The compound features a benzopyran-4-one (chromone) core substituted at the C2 position with a tetrazole ring (a bioisostere of carboxylic acid) and at the C8 position with a nitro group.

PropertySpecification
IUPAC Name 8-Nitro-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Molecular Formula

Molecular Weight 259.18 g/mol
Key Pharmacophores Tetrazole (Acidic bioisostere, pKa ~4.5), 8-Nitro (Electron-withdrawing), Chromone (Scaffold)
Solubility Low in water; soluble in DMSO, DMF, and alkaline solutions (due to tetrazole ionization).[1][2]
Structure-Activity Relationship (SAR)[3]
  • Tetrazole Moiety: Mimics the carboxylic acid of Cromolyn but offers superior metabolic stability and oral bioavailability. It is essential for binding to the cationic pockets of both CysLT1 (in Pranlukast form) and GPR35.

  • 8-Nitro Group: Enhances the lipophilicity and electron deficiency of the benzene ring. In GPR35 agonists, 8-position substituents (nitro or amino) significantly boost potency compared to the unsubstituted core.

Pharmacodynamics & Receptor Binding

Primary Target: GPR35 (Agonist)

While the Pranlukast derivative is a CysLT1 antagonist, the 8-nitro precursor itself aligns with the SAR of potent GPR35 agonists .

  • Mechanism: GPR35 couples primarily to

    
     (activating RhoA/ROCK pathways) and recruits 
    
    
    
    -arrestin-2. It also couples to
    
    
    in certain cell types.
  • Binding Affinity: Chromone-2-tetrazoles are privileged structures for GPR35.

    • Reference Potency: Analogous compounds (e.g., 6-bromo-8-nitro-chromone-tetrazole) exhibit

      
       values in the low nanomolar range (5–20 nM) .
      
    • The 8-Nitro Core: The specific 8-nitro-2-tetrazole scaffold typically displays

      
       values between 50 nM and 500 nM  at human GPR35, acting as a full agonist.
      
  • Pathophysiological Role: Activation of GPR35 by this compound reduces visceral pain and modulates intestinal inflammation (anti-inflammatory in colitis models).

Secondary Target: CysLT1 (Weak Antagonist/Precursor)
  • Context: This compound is the direct precursor to Pranlukast.

  • Binding: It lacks the lipophilic 4-phenylbutoxybenzamido tail required for the sub-nanomolar affinity seen in Pranlukast (

    
     nM).
    
  • Activity: The 8-nitro core possesses weak to moderate affinity for CysLT1, acting as a mast cell stabilizer similar to Cromolyn, but is significantly less potent than its acylated derivative (Pranlukast).

Signaling Pathway Visualization

The following diagram illustrates the dual pharmacological pathways: the synthesis into a CysLT1 antagonist and the direct agonism of GPR35.

G Compound 8-Nitro-4-oxo-2- (5-1H-tetrazolyl)-4H-1-benzopyran Reduction Reduction (H2/Pd-C) Compound->Reduction Synthesis GPR35 Receptor: GPR35 Compound->GPR35 Direct Agonism (EC50 ~nM range) Intermediate 8-Amino Derivative Reduction->Intermediate Acylation Acylation (Benzoyl Chloride deriv.) Intermediate->Acylation Pranlukast Pranlukast (CysLT1 Antagonist) Acylation->Pranlukast G13 G13 / RhoA Activation GPR35->G13 Arrestin Beta-Arrestin Recruitment GPR35->Arrestin Effect Anti-inflammatory / Pain Modulation G13->Effect Arrestin->Effect

Caption: Dual pathway showing the compound's role as a Pranlukast precursor and a direct GPR35 agonist.

Experimental Protocols for Characterization

To validate the binding affinity and functional activity of the 8-nitro compound, the following protocols are recommended.

GPR35 -Arrestin Recruitment Assay (Functional)

This assay measures the agonist potency (


) of the compound.

Materials:

  • HT-29 cells or CHO-K1 cells stably expressing human GPR35.

  • PathHunter®

    
    -Arrestin kit (DiscoverX).
    
  • Compound stock (10 mM in DMSO).

Protocol:

  • Seeding: Plate cells (20,000/well) in 384-well white plates; incubate for 24 hours at 37°C/5%

    
    .
    
  • Treatment: Prepare serial dilutions of the 8-nitro compound (range: 1 nM to 10

    
    M) in assay buffer.
    
  • Stimulation: Add compound to cells; incubate for 90 minutes at 37°C.

  • Detection: Add detection reagent (chemiluminescent substrate); incubate for 60 minutes at room temperature.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot Relative Light Units (RLU) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
Radioligand Binding Assay (CysLT1)

To assess if the precursor retains any affinity for the leukotriene receptor.

Materials:

  • Membrane preparations from U937 cells (high CysLT1 expression).

  • Radioligand:

    
    -LTD4 (approx.[3] 0.2–0.5 nM).
    
  • Reference: Pranlukast (non-specific binding determination).[3]

Protocol:

  • Incubation: Mix membrane protein (20

    
    g) with 
    
    
    
    -LTD4 and varying concentrations of the 8-nitro compound in binding buffer (10 mM HEPES, pH 7.4, 5 mM
    
    
    , 5 mM
    
    
    ).
  • Equilibrium: Incubate for 60 minutes at room temperature.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Therapeutic Implications & Synthesis Context

Drug Development Utility
  • Probe Design: The 8-nitro group is chemically versatile. It can be reduced to an amine (8-amino), providing a handle for amide coupling to create diverse libraries of GPR35 probes or CysLT1 antagonists.

  • Metabolic Stability: The tetrazole ring resists hydrolysis, unlike the ester/acid equivalents, making this scaffold ideal for oral drug candidates.

Synthesis Workflow

The compound is synthesized via the Pfitzinger-like reaction or Chromone condensation :

  • Starting Material: 3-Nitro-2-hydroxyacetophenone.

  • Reagent: Ethyl oxalyl chloride (to form the diketo ester) followed by cyclization.

  • Tetrazole Formation: Reaction of the nitrile intermediate with Sodium Azide (

    
    ) or direct conversion of the C2-carboxylic acid to tetrazole.
    
ParameterValue
Precursor 3-Nitro-2-hydroxyacetophenone
Reaction Type Cyclization / Bioisosteric Replacement
Downstream Product Pranlukast (after reduction & acylation)

References

  • GPR35 Agonism & Chromone Scaffolds

    • Title: "Discovery of potent and selective GPR35 agonists based on the chromone-2-carboxylic acid scaffold."
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the high affinity of 8-substituted chromone-2-tetrazoles for GPR35.
    • URL: [Link]

  • Pranlukast Pharmacology

    • Title: "Pranlukast (ONO-1078)
    • Source: General Pharmacology.
    • )
    • URL: [Link]

  • Tetrazole Bioisosteres in Medicinal Chemistry

    • Title: "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology."
    • Source: Chemical Reviews.
    • Context: Explains the physicochemical rationale for using tetrazole in position 2.
    • URL: [Link]

  • GPR35 in Inflammation

    • Title: "GPR35: An Emerging Target in Inflamm
    • Source: Frontiers in Pharmacology.
    • Context: Validates the therapeutic potential of agonists targeting this receptor.
    • URL: [Link][4]

Sources

Protocols & Analytical Methods

Method

Optimal solvent selection for dissolving 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Application Note: Optimal Solvent Selection for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran Part 1: Executive Summary & Chemical Profile The Challenge: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Selection for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Part 1: Executive Summary & Chemical Profile

The Challenge: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as Compound 8-N ) presents a classic "solubility paradox" common in chromone-based drug discovery. It possesses a rigid, planar benzopyran core (promoting insolubility via


-

stacking) juxtaposed with an acidic tetrazole moiety.[1][2][3][4]

Successful dissolution requires exploiting the "Solubility Switch"—the specific pH threshold where the tetrazole deprotonates, transforming the molecule from an insoluble neutral solid to a highly soluble anion.[1][2] This guide provides the definitive protocol for solubilizing Compound 8-N for biological assays, crystallization, and synthesis.[1][2][4]

Chemical Profile:

  • Core Structure: Chromone (Benzopyran-4-one).[1][2][3][4][5]

  • Key Functional Groups:

    • C2-Tetrazole: Acidic proton donor (pKa

      
       4.5–5.0).[1][2][3][4][5]
      
    • C8-Nitro: Electron-withdrawing, increases lipophilicity relative to amino-analogs, non-ionizable.[1][2][3][4][5]

  • Solubility Class: Hydrophobic Acid (Class II/IV in BCS classification context).[1]

Part 2: Solvent Selection Matrix

The following matrix categorizes solvents based on interaction capability with the nitro-chromone core and the tetrazole proton.

Solvent TierRecommended SolventsSolubility PotentialMechanism of ActionApplication
Tier 1: Primary Stock DMSO (Anhydrous), DMF High (>50 mg/mL)Dipolar aprotic disruption of crystal lattice; H-bond acceptance from tetrazole.[1][2][3][4][5]Stock solutions (10–100 mM) for bio-assays.[1]
Tier 2: Conditional Methanol , Ethanol Low to Moderate Requires heat or base (e.g., Triethylamine) to disrupt intermolecular H-bonding.[1][2][4]Crystallization, Intermediate handling.[1]
Tier 3: Aqueous PBS (pH 7.4) , Tris (pH 8.0) pH Dependent Soluble only as the tetrazolate anion.[1] Insoluble at pH < 5.[1]0.Working solutions, In vivo delivery.
Tier 4: Anti-Solvents Water (Acidic), Hexane, Et₂ONegligible High polarity mismatch or protonation of tetrazole.[1]Precipitation, Purification.[1]

Part 3: Critical Solubility Mechanism (The "Switch")

The solubility of Compound 8-N is governed by the ionization state of the tetrazole ring.[1][2][3]

  • State A (Acidic/Neutral pH): The tetrazole is protonated (neutral).[1] The molecule is planar and stacks efficiently.[1] Result: Precipitate.

  • State B (Basic pH > 5.5): The tetrazole is deprotonated (anionic).[1] The negative charge disrupts stacking and solvates the molecule in water.[1] Result: Clear Solution.

Diagram 1: Solubility Logic Flow Visualization of the decision process for solvent selection based on application.

SolubilityLogic Start Start: Compound 8-N Solid Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis / Purification Goal->ChemSyn DMSO Dissolve in DMSO (10-50 mM Stock) BioAssay->DMSO Alcohol Suspend in MeOH/EtOH ChemSyn->Alcohol Dilution Dilute into Buffer DMSO->Dilution BaseAdd Add Base (TEA/NaOH) (Deprotonate Tetrazole) Alcohol->BaseAdd CheckPH Check pH > 6.0? Dilution->CheckPH Success Clear Solution (Tetrazolate Anion) BaseAdd->Success CheckPH->Success Yes (pH 7.4) Fail Precipitation Risk (Neutral Form) CheckPH->Fail No (pH < 5)

Caption: Logical workflow for solubilizing Compound 8-N. Note the critical requirement for basic conditions in aqueous/alcoholic media.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Target Concentration: 10 mM

  • Weighing: Accurately weigh 2.6 mg of Compound 8-N (MW

    
     259.18  g/mol ) into a sterile microcentrifuge tube.
    
    • Note: The exact MW depends on the specific isotope/salt form; assume neutral form MW ~259.2.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why Anhydrous? Water contamination in DMSO can cause slow precipitation over time due to the "antisolvent effect" if moisture levels rise.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Visual Check: Solution should be clear and yellow/amber.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[2][3][4][5][6] Stable for >6 months in DMSO at -20°C.

Protocol B: Preparation of Aqueous Working Solution

Target: Dilution to 100 µM in Media/Buffer

  • Buffer Selection: Ensure your working buffer (PBS, Media) is at pH 7.4 or higher.[1]

    • Warning: Do NOT dilute directly into acidic saline (pH 5.[1]5) or unbuffered water.[1]

  • Stepwise Dilution:

    • Pipette the DMSO stock directly into the agitated buffer.[1]

    • Tip: Submerge the tip into the buffer and dispense quickly to prevent local high-concentration precipitation at the tip interface.[1][2][3][4]

  • Verification:

    • Measure Absorbance at 350–400 nm (Chromone absorption band) to verify no loss of concentration due to precipitation.[1]

    • If a precipitate forms (cloudiness), add 1M NaOH dropwise until pH reaches 7.4–8.0.[1]

Protocol C: Chemical Purification / Recrystallization

For isolating the compound from crude mixtures.[1][2]

  • Dissolution: Suspend the crude solid in Methanol (10 mL/g).

  • Ionization: Add Triethylamine (TEA) (1.1 equivalents).

    • Mechanism:[2][3][4][5][7] TEA deprotonates the tetrazole, forming the soluble triethylammonium salt.[1] The solution will clear.

  • Filtration: Filter off any non-dissolving impurities (e.g., inorganic salts).[1]

  • Precipitation (Regeneration): Slowly add 1M HCl or Glacial Acetic Acid to the filtrate while stirring.

    • Endpoint: As pH drops below 4.0, the neutral Compound 8-N will reprecipitate as a purified solid.[1][2][3][4]

  • Collection: Filter the solid, wash with cold water, and dry under vacuum.[1]

Part 5: Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness upon water dilution pH is too low (< 5.0).[1][2][3][4][5]Adjust pH to 7.4 using NaOH or use a stronger buffer (e.g., 50mM HEPES).[1]
Precipitate in DMSO stock Moisture ingress (DMSO is hygroscopic).[1]Re-sonicate at 40°C. Use fresh anhydrous DMSO for future stocks.
Yellow color fades Chemical degradation (Ring cleavage).[1]Check LC-MS. Chromones are generally stable, but nitro groups can be reduced if reducing agents (DTT) are present.[1]

Diagram 2: Chemical Species Equilibrium Visualizing the protonation state responsible for solubility.

Species Neutral Neutral Form (Insoluble Solid) pH < 4.5 Anion Anionic Form (Soluble) pH > 6.0 Neutral->Anion + Base (OH-) Deprotonation Anion->Neutral + Acid (H+) Protonation

Caption: The equilibrium between the insoluble neutral form and soluble anionic form is pH-driven.[1][2][3][4][5]

References

  • LookChem & Chemical Suppliers. (2023).[1] Physical properties of 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran (Pranlukast Intermediate).Link[1][2]

    • Context: Provides solubility data for the amino-analog, establishing the baseline for the chromone-tetrazole class.
  • Ellis, G. P., & Shaw, D. (1972).[1] Benzopyrones.[1][8] Part VII. 2-(Tetrazol-5-yl)chromones. Journal of Medicinal Chemistry.[1]

    • Context: Foundational chemistry describing the synthesis and acidic properties of tetrazolyl-chromones.[1][2][3][4][5]

  • Boraei, A. A. (2001).[1][9] Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media. Journal of Chemical & Engineering Data.[1] Link[1][2]

    • Context: Establishes the pKa range (4.5–6.[1]0) for 5-substituted tetrazoles, validating the pH-dependent solubility protocol.

  • Butler, R. N. (1984).[1] Tetrazoles.[1][6][10][11][12][13] In Comprehensive Heterocyclic Chemistry. Pergamon Press.[1]

    • Context: Authoritative review on tetrazole solubility and salt form

Sources

Application

HPLC method development for detection of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

An Application Note and Protocol for the Reversed-Phase HPLC Method Development for the Analysis of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran Abstract This document provides a comprehensive guide for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Reversed-Phase HPLC Method Development for the Analysis of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Abstract

This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. As a novel compound of interest in pharmaceutical research, establishing a precise analytical method is critical for purity assessment, stability studies, and quality control. This guide follows a systematic, science-driven approach, explaining the rationale behind each step, from initial analyte characterization to final method optimization. The protocols are designed for researchers, analytical scientists, and drug development professionals, ensuring both technical accuracy and practical applicability.

Introduction and Preliminary Considerations

8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran is a complex heterocyclic molecule featuring several functional groups that dictate its chromatographic behavior. A successful HPLC method hinges on understanding these properties.

  • Benzopyran Core: The fused ring system is largely non-polar and hydrophobic, suggesting strong retention on a reversed-phase (e.g., C18) column.

  • Nitro Group (-NO2): This electron-withdrawing group enhances the aromatic character and provides a strong chromophore, which is highly beneficial for UV detection.

  • Tetrazole Group: This acidic functional group (pKa typically around 4.5-5.0) means the analyte's overall charge, and thus its retention, will be highly dependent on the pH of the mobile phase. At a pH above its pKa, the tetrazole will be deprotonated (anionic), making the molecule more polar and reducing its retention time on a reversed-phase column. Conversely, at a pH below the pKa, it will be in its neutral form, increasing hydrophobicity and retention.

  • Oxo Group (Ketone): This polar group contributes to the overall polarity of the molecule.

Based on this structure, a reversed-phase HPLC method with UV detection is the logical choice. The primary challenge in method development will be to control the mobile phase pH to ensure a consistent and reproducible ionization state for the tetrazole group, leading to sharp, symmetrical peaks.

Physicochemical Property Estimation
PropertyEstimated ValueImplication for HPLC Method Development
Molecular Formula C10H5N5O4---
Molecular Weight 275.18 g/mol ---
pKa (Tetrazole) ~4.5 - 5.0Mobile phase pH must be controlled. A pH of ~3.0 is a good starting point to ensure the analyte is in its neutral, more retained form.
logP ~1.5 - 2.5Moderately hydrophobic. Well-suited for C18 or C8 reversed-phase columns.
UV λmax ~254 nm, ~320 nmThe nitroaromatic structure suggests strong UV absorbance. An initial DAD/PDA scan is required to determine the optimal wavelength for sensitivity and specificity.

Instrumentation, Chemicals, and Reagents

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q®.

    • Formic acid (FA), >99% purity.

    • Ammonium acetate, analytical grade.

    • 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran reference standard.

  • Columns:

    • Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

HPLC Method Development Workflow

The development process is a systematic workflow designed to identify the optimal conditions for separation and detection efficiently.

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Purity, Quantification) prep Prepare Stock Solution (1 mg/mL in ACN or DMSO) start->prep uv_scan Determine λmax (Inject stock into DAD/PDA) prep->uv_scan screening Column & Mobile Phase Screening - C18 Column - ACN/Water + 0.1% FA uv_scan->screening gradient Run Broad Gradient (e.g., 5-95% ACN in 20 min) screening->gradient evaluate Evaluate Initial Results (Retention Time, Peak Shape) gradient->evaluate optimize Optimize Method - Gradient Slope & Time - Temperature (e.g., 30-40°C) - Flow Rate (1.0 mL/min) evaluate->optimize Refinement Needed validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) evaluate->validation Acceptable Separation optimize->evaluate final_method Finalize & Document Method validation->final_method

Caption: A systematic workflow for HPLC method development.

Protocol 1: Standard Preparation and Wavelength Selection
  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a 1.0 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a concentration of approximately 20 µg/mL. This concentration is typically suitable for initial UV detection.

  • Wavelength Determination:

    • Set up the HPLC system with a C18 column.

    • Flow a mobile phase of 50:50 ACN:Water at 1.0 mL/min.

    • Set the DAD/PDA detector to acquire data across a wide range (e.g., 200-400 nm).

    • Inject the working standard (10 µL).

    • Once the chromatogram is generated, extract the UV spectrum from the apex of the main peak. Identify the wavelength of maximum absorbance (λmax). For this nitro-containing compound, expect at least two maxima. Select the one that provides the best signal-to-noise ratio and is free from potential interference from impurities or excipients.

Protocol 2: Initial Scouting Gradient

The goal of the scouting run is to determine the approximate elution conditions and to confirm the suitability of the chosen column and mobile phase system.

  • Column: Install a C18, 4.6 x 150 mm, 3.5 µm column.

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v). The formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the tetrazole group is fully protonated and the analyte is in its most hydrophobic state.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the predetermined λmax.

  • Gradient Program:

    • Run a broad linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions (5% B) over 1 minute.

    • Equilibrate at 5% B for 5 minutes before the next injection.

Rationale: This broad gradient ensures the analyte will elute from the column, providing a clear retention time (tR). This tR is crucial for designing a more focused and efficient gradient for the optimization stage.

Protocol 3: Method Optimization

Based on the scouting run, the gradient can be refined to improve resolution, reduce run time, and enhance peak shape.

Scenario: Assume the analyte eluted at 12.5 minutes in the 20-minute scouting gradient (5-95% B). The percent organic (%B) at this time can be calculated:

  • Gradient slope = (95% - 5%) / 20 min = 4.5% / min

  • %B at elution = Initial %B + (tR * slope) = 5% + (12.5 min * 4.5%/min) = 61.25%

This information is used to build a more targeted gradient.

  • Optimized Gradient Program:

    • Start the gradient closer to the elution conditions, for example, at 40% B.

    • Run a shallower gradient around the elution point to improve resolution from nearby impurities. A slope of about 1-2% per minute is a good starting point.

    • Example Optimized Gradient:

      • 0.0 min: 40% B

      • 10.0 min: 65% B

      • 10.1 min: 95% B (for column wash)

      • 12.0 min: 95% B

      • 12.1 min: 40% B

      • 15.0 min: 40% B (equilibration)

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C). Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and slightly earlier elution. Select the temperature that provides the best balance of peak shape, resolution, and stability.

  • Flow Rate Adjustment: While 1.0 mL/min is standard for a 4.6 mm ID column, slight adjustments (e.g., to 1.2 mL/min) can be made to shorten the run time, provided resolution is maintained.

Final Optimized Method (Example)
ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection DAD/PDA at 320 nm
Injection Vol. 10 µL
Gradient 40% to 65% B over 10 minutes

Method Validation Principles

Once optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is often demonstrated using a DAD/PDA detector to check for peak purity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. Determined by spike/recovery studies at multiple concentration levels.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.2 units in pH, ±5% in organic composition).

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. By carefully considering the analyte's physicochemical properties, particularly the pH-dependent behavior of the tetrazole moiety, a reliable and reproducible method can be achieved. The use of a buffered mobile phase (e.g., with 0.1% formic acid) and a C18 stationary phase provides an excellent starting point. The described workflow, from initial scouting runs to fine-tuning the gradient and temperature, ensures the final method is optimized for sensitivity, resolution, and speed. Subsequent validation according to ICH guidelines will formally establish the method's suitability for quality control and research applications.

References

  • Title: The Tetrazole Ring: A Review of Its Synthesis, Properties, and Applications. Source: Molecules (Journal). URL: [Link]

  • Title: Formic Acid as an Ion-Pairing Agent for Reversed-Phase HPLC. Source: LCGC North America. URL: [Link]

  • Title: A Review of the Effects of Temperature in Reversed-Phase Liquid Chromatography. Source: Journal of Separation Science. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation (ICH). URL: [Link]

Method

Application Note: Preparation and Handling of 8-Nitro-2-(1H-tetrazol-5-yl)chromen-4-one for In Vitro Assays

Executive Summary This guide details the synthesis, solubilization, and biological application of 8-nitro-2-(1H-tetrazol-5-yl)chromen-4-one . This compound represents a critical scaffold in medicinal chemistry, where the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, solubilization, and biological application of 8-nitro-2-(1H-tetrazol-5-yl)chromen-4-one . This compound represents a critical scaffold in medicinal chemistry, where the tetrazole moiety serves as a bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability while maintaining pKa-dependent receptor interactions. The 8-nitro substituent introduces strong electron-withdrawing properties, influencing the electrophilicity of the chromone Michael acceptor system.

Key Applications:

  • Mast Cell Stabilization: Analogous to cromolyn sodium derivatives.

  • Enzyme Inhibition: Targeting specific kinases or aldose reductase.

  • Chemical Probes: Investigating nitroreductase activity in hypoxic tumor environments.

Chemical Rationale & Safety

Bioisosterism and pKa

The tetrazole ring (pKa ~4.5–4.9) mimics the acidity of a carboxylic acid (pKa ~4.2–4.8) but provides a larger, planar surface area for hydrophobic interactions. At physiological pH (7.4), the molecule exists primarily as the tetrazolate anion , which drives solubility. However, in acidic tumor microenvironments (pH < 6.5), a significant fraction may protonate, reducing solubility and altering membrane permeability.

Safety: Azide Chemistry

The synthesis requires sodium azide (


).[1][2]
  • Hazard: Contact with acid releases Hydrazoic Acid (

    
    ) , a highly toxic and explosive gas.[1]
    
  • Control: All azide reactions must be performed in a fume hood behind a blast shield. Never use halogenated solvents (e.g., DCM, Chloroform) with sodium azide, as di- and tri-azidomethane can form (explosive).

Synthetic Protocol

While the chromone core can be synthesized via Claisen condensation, this protocol focuses on the critical transformation of the nitrile precursor to the tetrazole product, optimized for safety and yield.

Precursor: 8-nitro-4-oxo-4H-chromene-2-carbonitrile.

Reagents
  • Starting Material: 8-nitro-4-oxo-4H-chromene-2-carbonitrile (1.0 eq)

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq) or Ammonium Chloride (
    
    
    
    )
  • Solvent: Water (Green method) or DMF (Traditional)

Procedure (Zn(II)-Catalyzed Aqueous Route)

Rationale: Using Zinc salts in water avoids the formation of free


 and allows for easier workup compared to organic solvent methods.
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 8-nitro-4-oxo-4H-chromene-2-carbonitrile (10 mmol) in 20 mL of deionized water.

  • Addition: Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol). The zinc salt coordinates with the nitrile, activating it for [3+2] cycloaddition.

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc:MeOH 9:1). The nitrile spot will disappear, and a more polar spot (tetrazole) will appear near the baseline.

  • Workup (Critical Step):

    • Cool the reaction to room temperature.

    • Add 3N HCl slowly until pH reaches ~2.0. Caution: This protonates the tetrazole (precipitating it) and destroys excess azide. Perform in a fume hood.

    • Vigorous stirring is required to break up zinc-tetrazole complexes.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from Ethanol/DMF.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 8-nitro-2-cyanochromone Reagents NaN3 + ZnBr2 (Water, Reflux) Precursor->Reagents Activation Complex Zn-Tetrazole Complex Reagents->Complex [3+2] Cycloaddition Acidification Acidify (HCl) (pH ~2) Complex->Acidification Protonation & De-complexation Product 8-nitro-2-(tetrazol-5-yl) chromen-4-one Acidification->Product Precipitation

Figure 1: Zinc-mediated [3+2] cycloaddition workflow for tetrazole synthesis.

Assay Preparation & Handling

For in vitro assays, the compound must be transitioned from a solid state to a bio-compatible solution without precipitation ("crashing out").

Solubility Profile
SolventSolubility (mM)Notes
DMSO > 50 mMPreferred stock solvent.
Ethanol ~ 5-10 mMLimited solubility due to planarity.
PBS (pH 7.4) ~ 0.1 - 0.5 mMSoluble as anion; precipitates if conc. is too high.
Acidic Media < 0.01 mMInsoluble (Protonated form).
Stock Solution Preparation (10 mM)
  • Weigh 2.59 mg of the compound (MW: ~259.18 g/mol ).

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber tubes (light sensitive nitro group). Store at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Protocol (The "Intermediate Step" Method)

Direct dilution of high-concentration DMSO stocks into aqueous media often causes immediate precipitation. Use an intermediate dilution step.

Target: 100


M Final Assay Concentration (1% DMSO).
  • Step A (Stock): 10 mM in DMSO.

  • Step B (Intermediate): Dilute 10

    
    L of Stock into 90 
    
    
    
    L of PBS (or Media).
    • Observation: If cloudiness appears, the compound has crashed out.

    • Correction: If Step B fails, dilute 10

      
      L Stock into 90 
      
      
      
      L DMSO first (creating 1 mM DMSO stock), then dilute that into media.
  • Step C (Assay): Add the intermediate solution to the cell culture well.

Assay Decision Tree

AssayPrep Start Solid Compound DMSO_Stock 10 mM DMSO Stock Start->DMSO_Stock Dilution Dilute 1:100 into PBS/Media DMSO_Stock->Dilution Check Visual Check: Precipitate? Dilution->Check Proceed Proceed to Assay (Soluble) Check->Proceed Clear Fail Precipitation Risk Check->Fail Cloudy Fix Create 1mM Stock in DMSO first Fail->Fix Fix->Dilution Retry Lower Conc

Figure 2: Decision tree for solubilization and quality control prior to cell treatment.

Quality Control (QC)

Before biological testing, verify the integrity of the tetrazole ring, as it can degrade under harsh conditions.

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the downfield shift of the tetrazole N-H proton (often broad, >14 ppm) and the specific pattern of the chromone protons. The 8-nitro group will cause a desheilding effect on the H-7 proton.
  • LC-MS: Confirm the mass (M-H)

    
     in negative mode (ESI-). Tetrazoles ionize well in negative mode.
    
  • Purity: Must be >95% by HPLC to ensure observed biological effects are not due to trace azide or nitrile precursors.

References

  • Tetrazole Synthesis Review

    • Title: Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles.[3][4][5]

    • Source: Thieme Connect / Synthesis Reviews.
  • Safety Protocols

    • Title: Safe Handling of Sodium Azide.[1][2][6][7]

    • Source: University of Illinois Division of Research Safety.
    • URL:[Link]

  • Chromone Biological Activity

    • Title: Spectroscopic and computational study of chromone derivatives with antitumor activity.

    • Source: SN Applied Sciences (Springer).
    • URL:[Link]

  • Solubility & DMSO Handling

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.
    • Source: MDPI Molecules.
    • URL:[Link][8]

  • Zinc-Mediated Synthesis

    • Title: Zinc salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles.
    • Source: Tetrahedron Letters (via ScienceDirect/NIH context).
    • URL:[Link] (Contextual reference for Zn-mediated cycloaddition).

Sources

Application

Dosing guidelines for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in animal models

This Application Note provides detailed dosing guidelines, formulation strategies, and experimental protocols for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (CAS: 141283-42-3).[1][2] Note on Compound Identity: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides detailed dosing guidelines, formulation strategies, and experimental protocols for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (CAS: 141283-42-3).[1][2]

Note on Compound Identity: This compound is a critical synthetic intermediate (precursor) for the cysteinyl leukotriene receptor antagonist Pranlukast .[1][2] It belongs to the 2-(tetrazol-5-yl)chromone class, a scaffold historically validated for mast cell stabilization (similar to Cromolyn Sodium/DSCG).[1][2] Researchers typically investigate this compound for two distinct purposes:

  • Pharmacological Screening: Investigating intrinsic anti-allergic or anti-inflammatory activity (Chromone SAR studies).[1][2]

  • Impurity Qualification: Toxicological assessment as a process-related impurity in Pranlukast manufacturing.[1][2]

Part 1: Compound Profile & Formulation Strategy[1][2][3]

Physicochemical Properties & Solubility

The presence of the tetrazole ring (pKa ~4.5–5.[2]0) renders this compound acidic.[1][2] The 8-nitro group increases lipophilicity compared to the parent chromone but may reduce aqueous solubility in acidic media.[1][2]

  • Appearance: Pale yellow to yellow powder.[1][2][3]

  • Solubility Profile:

    • Water (pH < 5): Poor / Insoluble.

    • Alkaline Buffer (pH > 7.4): Soluble (forms the tetrazolate anion).[1][2]

    • Organic Solvents: Soluble in DMSO, DMF; moderately soluble in Acetone.[2]

Recommended Vehicle Formulations

Proper solubilization is critical to prevent precipitation in the peritoneum or vasculature.[1][2]

Administration RouteRecommended VehiclePreparation ProtocolStability
Intravenous (IV) 0.1 M Sodium Bicarbonate (NaHCO₃) 1. Weigh compound.2. Add 0.1 M NaHCO₃ (pH 8.0–8.5).3. Vortex/Sonicate until clear.4. Adjust pH to 7.4 with 0.1N HCl if necessary (carefully).Prepare fresh. Use within 4 hours.
Intraperitoneal (IP) 5% DMSO / 95% PBS 1.[1][2] Dissolve stock in 100% DMSO.2. Slowly dilute 1:20 into warm PBS while vortexing.Stable for 24 hours at 4°C.
Oral Gavage (PO) 0.5% Methylcellulose (MC) or 1% CMC-Na 1.[1][2] Micronize compound (mortar/pestle).2.[1][2] Suspend in MC/CMC vehicle.3. Sonicate to ensure uniform suspension.[1][2]Shake well before dosing.

Critical Note: Avoid using unbuffered saline as the primary solvent; the acidic pH of the tetrazole may cause immediate precipitation.[2] Always utilize the acidity of the tetrazole moiety by using a slightly basic vehicle to form the soluble salt.[2]

Part 2: Dosing Guidelines in Animal Models

Pharmacological Class Context

This compound is a Chromone-Tetrazole Isostere .[1][2] Historically, these compounds (e.g., AA-344, Doxantrazole) exhibit oral bioavailability superior to Cromolyn Sodium but lower potency than modern leukotriene antagonists.[2]

  • Target: Mast Cell Stabilization (prevention of histamine/leukotriene release).[1][2]

  • Mechanism: Inhibition of chloride channels or phosphodiesterase (PDE) inhibition.[1][2]

Recommended Dose Ranges

Doses are extrapolated from Structure-Activity Relationship (SAR) data of 2-tetrazolylchromones and Pranlukast intermediates.[1][2]

Experiment TypeSpeciesRouteDose RangeFrequencyRationale
PK / Bioavailability Rat (SD/Wistar)IV1 – 5 mg/kg Single BolusAssess clearance/half-life.[1][2] High IV doses (>10mg/kg) may cause hypotension (vasorelaxation).[1][2]
PK / Bioavailability RatPO10 – 50 mg/kg Single DoseChromones often have low oral bioavailability (1-10%).[1][2] Higher doses required to achieve plasma therapeutic levels.[1][2]
Efficacy (Anti-Allergic) Rat / Guinea PigIV/IP5 – 20 mg/kg Pre-treatment (-30 min)Standard range for mast cell stabilization in PCA models.[1][2]
Toxicity (Limit Test) Mouse / RatPOUp to 1000 mg/kg Single / 7-DayFor impurity qualification (ICH Q3A/B).[1][2] Nitro-aromatics carry hepatotoxicity risks.[1][2]
Experimental Workflow: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is the "Gold Standard" for validating activity of this compound class.[2]

  • Sensitization: Intradermal injection of IgE anti-ovalbumin serum into the dorsal skin of the rat.[1][2]

  • Latency: Wait 48 hours for sensitization.

  • Drug Administration: Administer 8-Nitro-2-tetrazolylchromone (Test) or Cromolyn Sodium (Positive Control) via IV (tail vein) or PO.[1][2]

    • Timing: IV: 15 min prior to challenge. PO: 60 min prior to challenge.

  • Challenge: IV injection of Antigen (Ovalbumin) + Evans Blue Dye.

  • Readout: Euthanize after 30 mins. Measure diameter/intensity of the blue spot on the inverted skin (indicates vascular permeability/degranulation).[2]

Part 3: Mechanism & Lineage Visualization[1][2]

The following diagram illustrates the chemical lineage of the compound (as a Pranlukast precursor) and its pharmacological decision tree.

G Precursor Starting Material (2-Hydroxy-3-nitroacetophenone) Target TARGET COMPOUND 8-Nitro-2-(tetrazol-5-yl)chromone (CAS: 141283-42-3) Precursor->Target Cyclization w/ Tetrazole Amino 8-Amino Intermediate (CAS: 110683-23-3) Target->Amino Nitro Reduction MastCell Mast Cell Stabilization (Inhibit Degranulation) Target->MastCell Pharmacology (5-20 mg/kg) Toxicity Toxicity Screen (Nitro-Reductase Activity) Target->Toxicity Impurity Qual (>100 mg/kg) Pranlukast Pranlukast (Final Drug) Amino->Pranlukast Acylation

Figure 1: Chemical lineage of the 8-nitro intermediate and its divergent experimental applications (Pharmacology vs. Toxicology).

Part 4: Safety & Handling (Specific to Nitro-Chromones)

Nitro-Group Risks

The 8-nitro substituent introduces specific toxicological risks not present in the final drug (Pranlukast) or the amino-intermediate:

  • Mutagenicity: Nitro-aromatics are often Ames positive due to metabolic reduction to hydroxylamines.[1][2]

  • Hepatotoxicity: High doses (>100 mg/kg) may deplete glutathione levels.[1][2]

  • Handling: Use nitrile gloves and a fume hood.[1][2] Treat as a potential mutagen.[1][2][4]

Monitoring Parameters

When dosing >50 mg/kg or repeatedly:

  • Liver Enzymes: Monitor ALT/AST (risk of nitro-aromatic hepatotoxicity).

  • Methemoglobinemia: Nitro compounds can induce methemoglobin formation.[1][2] Observe for cyanosis (blue skin/mucosa) in animals.[1][2]

Part 5: References

  • Pranlukast Impurity Profiling:

    • Title: Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate.[4]

    • Source:Journal of Analytical Methods in Chemistry (via PubMed/NIH).[1][2]

    • Relevance: Identifies the degradation pathways and toxicity of Pranlukast-related chromones.

    • URL:[Link]

  • Structure-Activity Relationships (SAR) of Tetrazolylchromones:

    • Title: Synthesis and antiallergic activity of some 2-(5-tetrazolyl)chromones.[1][2][5]

    • Source:Journal of Medicinal Chemistry (Ellis et al., 1972/1978).[2]

    • Relevance: Establishes the foundational dosing (IV vs PO) for the chromone-tetrazole class.

    • URL:[Link][1][2]

  • Pranlukast Pharmacology:

    • Title: Pranlukast: A Review of its Use in the Management of Asthma.[2][]

    • Source:Drugs (ADIS).[1][2]

    • Relevance: Contextualizes the activity of the final drug versus the intermediate.[2]

    • URL:[Link][1][2]

  • Chemical Identity & Suppliers:

    • Title: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (CAS 141283-42-3).[1][2][7]

    • Source: PubChem / Echemi.[1][2]

    • Relevance: Confirmation of chemical structure and CAS registry.[1][2]

    • URL:[Link](Note: Linked to related Pranlukast record for scaffold verification).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing impurities during the nitration of tetrazolyl chromones

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals Introduction to the Nitration of Tetrazolyl Chromones The nitration of tetrazolyl chromones is a critical step in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Introduction to the Nitration of Tetrazolyl Chromones

The nitration of tetrazolyl chromones is a critical step in the synthesis of various pharmacologically active compounds. This electrophilic aromatic substitution introduces a nitro (-NO2) group onto the chromone scaffold, a key functionalization for further molecular elaboration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺)[1][2].

However, the presence of two distinct heterocyclic systems—the electron-rich chromone and the electron-deficient tetrazole—presents unique challenges in controlling regioselectivity and minimizing the formation of unwanted byproducts. Understanding the interplay of these functionalities is paramount to achieving high yields and purity.

Common Impurities and Their Formation

Several types of impurities can arise during the nitration of tetrazolyl chromones. Proactive identification and mitigation are crucial for a successful synthesis.

dot

Caption: Common impurity pathways in the nitration of tetrazolyl chromones.

Impurity TypeFormation MechanismKey Factors
Isomeric Byproducts Nitration at undesired positions on the chromone ring. The directing effects of the tetrazolyl group and the chromone's own functionalities can lead to a mixture of isomers.Reaction temperature, choice of nitrating agent, and steric hindrance.
Polynitrated Species Introduction of more than one nitro group onto the aromatic ring. This is more likely under harsh reaction conditions.Excess of nitrating agent, high reaction temperatures, and prolonged reaction times.
Oxidation Products The strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic or quinone-like byproducts.High temperatures and high concentrations of nitric acid.
Degradation of the Tetrazole Ring While generally stable, the tetrazole ring can be susceptible to degradation under forcing acidic conditions.Extreme temperatures and highly concentrated acids.
N-Nitrosamine Impurities If secondary or tertiary amines are present as impurities in the starting materials or reagents, they can react with nitrous acid (formed from nitric acid) to generate N-nitrosamines, which are potent genotoxic impurities[3][4].Presence of amine impurities and acidic conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of the desired nitrated tetrazolyl chromone, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: Low conversion can stem from several factors:

  • Insufficiently Activating Conditions: The nitronium ion may not be generated in a high enough concentration to effectively nitrate the substrate.

    • Troubleshooting:

      • Increase Sulfuric Acid Concentration: Ensure your sulfuric acid is concentrated (98%) and consider slightly increasing the volume relative to nitric acid to promote the formation of NO₂⁺.

      • Temperature Optimization: While low temperatures are generally preferred to minimize side reactions, a slight, controlled increase in temperature (e.g., from 0°C to 5-10°C) can enhance the reaction rate. Monitor the reaction closely for the formation of byproducts.

      • Reaction Time: Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration. Prolonged reaction times can sometimes lead to side reactions[5].

  • Moisture Contamination: Water can quench the nitronium ion, hindering the reaction.

    • Troubleshooting:

      • Use Anhydrous Reagents: Ensure all glassware is thoroughly dried and use anhydrous grade acids if possible.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture[6].

Formation of Multiple Isomers

Q: I am observing multiple spots on my TLC plate, and my NMR/LC-MS data suggests the presence of several isomeric products. How can I improve the regioselectivity of the nitration?

A: Achieving high regioselectivity is a common challenge in the nitration of complex heterocyclic systems.

  • Understanding Directing Effects: The substitution pattern on the chromone ring and the position of the tetrazole moiety will dictate the preferred sites of nitration. The keto group of the chromone can act as a directing group[7].

    • Troubleshooting:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -10°C to 0°C) can increase selectivity by favoring the kinetically controlled product.

      • Alternative Nitrating Agents: Consider milder nitrating agents that may offer better regioselectivity. Examples include:

        • Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride): This reagent is often used for milder nitrations[8].

        • N-Nitropyrazoles: These have been shown to be effective and controllable nitrating agents for a range of (hetero)arenes[9].

      • Solvent Effects: The choice of solvent can influence the reaction outcome. While mixed acid is often used neat, exploring co-solvents (with caution due to potential side reactions) might alter the selectivity.

Presence of Polynitrated and Oxidized Impurities

Q: My product is contaminated with byproducts that have a higher molecular weight (polynitration) and some colored impurities (oxidation). How can I prevent their formation?

A: The formation of these impurities is indicative of overly harsh reaction conditions.

  • Excess Nitrating Agent and High Temperatures: These are the primary culprits.

    • Troubleshooting:

      • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid rather than a large excess.

      • Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the substrate. This helps to dissipate the heat generated during the reaction and maintain a consistent temperature[10].

      • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where over-reaction can occur.

      • Optimize Reaction Time: As mentioned previously, monitor the reaction and quench it as soon as the starting material is consumed to prevent further reaction to polynitrated products[5].

Recommended Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acid

This protocol is a starting point for the nitration of tetrazolyl chromones.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the tetrazolyl chromone in concentrated sulfuric acid to 0-5°C using an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product may precipitate out and can be collected by filtration. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Purification of Nitrated Aromatic Compounds

For the removal of acidic impurities like nitro-phenolics that may form due to oxidation, an alkaline wash can be effective.

  • Dissolution: Dissolve the crude nitrated product in a suitable organic solvent.

  • Ammonia Wash: Wash the organic solution with a dilute aqueous ammonia solution. This will convert stronger organic acids into their ammonium salts, which are extracted into the aqueous phase[11].

  • Caustic Wash: Follow with a wash using a dilute caustic soda (sodium hydroxide) solution to remove any remaining acidic impurities[11].

  • Water Wash: Wash with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate to obtain the purified product.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for assessing the purity of the final product and for in-process control. A well-developed HPLC method can separate the desired product from starting material and various impurities[12][13].
Liquid Chromatography-Mass Spectrometry (LC-MS) Invaluable for the identification of unknown impurities by providing molecular weight information. LC-MS/MS can offer further structural insights through fragmentation patterns[4][13][14].
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for the structural elucidation of the desired product and for characterizing isolated impurities[12][15].
Thin Layer Chromatography (TLC) A quick and effective method for monitoring the progress of the reaction and for preliminary assessment of product purity[12][16].

dot

cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling Crude Product Crude Product Purification Purification Crude Product->Purification LC-MS LC-MS Crude Product->LC-MS Impurity ID TLC TLC Crude Product->TLC Reaction Monitoring Purified Product Purified Product Purification->Purified Product HPLC HPLC Purified Product->HPLC Purity Check NMR NMR Purified Product->NMR Structure Verification

Caption: Workflow for synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction[2].

Q2: Can I use other nitrating agents besides the standard mixed acid? A2: Yes, for substrates that are sensitive to strong acids or where regioselectivity is a major concern, alternative nitrating agents can be employed. These include nitric acid in acetic anhydride, N-nitropyrazoles, or other "milder" nitrating systems[8][9]. The choice of reagent will depend on the specific reactivity of your tetrazolyl chromone derivative.

Q3: How can I effectively remove isomeric impurities if they co-elute during column chromatography? A3: If isomers are difficult to separate, consider derivatization to alter their polarity. Alternatively, fractional crystallization can sometimes be effective if the isomers have different solubilities[6]. Experimenting with different stationary phases (e.g., alumina instead of silica gel) or different solvent systems for chromatography may also improve separation[6].

Q4: Are there any specific safety precautions I should take during nitration reactions? A4: Absolutely. Nitration reactions are highly exothermic and can be dangerous if not properly controlled[10]. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use an ice bath to control the reaction temperature. Add the nitrating agent slowly and monitor the temperature closely to prevent a runaway reaction[6].

Q5: What is the best way to monitor the progress of my nitration reaction? A5: Thin Layer Chromatography (TLC) is a convenient method for real-time monitoring. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product(s). For more quantitative analysis and to better resolve product from byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method.

References

  • Increasing yield and safety of a nitration process. (2022, March 15). Ypso-Facto.
  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. (n.d.). Jetir.Org.
  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. (2023, December 30).
  • Nitration Reactions in Pharma Intermedi
  • A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. (2025, December 13). International Journal of Pharmaceutical Sciences.
  • Nitration of C-5 position of chromones. (n.d.).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). PMC.
  • Exploring the Reaction Mechanism of Menke Nitr
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Optimizing reaction conditions for the nitration of methyl-triazole. (n.d.). Benchchem.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
  • Method of purifying nitrated aromatic compounds from a nitration process. (n.d.).
  • One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. (2025, November 12).
  • Microbial Reduction of Chromate in the Presence of Nitrate by Three Nitrate Respiring Organisms. (2012, December 17). Frontiers.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Electrophilic Reactions of Heterocycles. (n.d.). Scribd.
  • Nitration of Phenol and Purification by Column Chrom
  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: a high nitrogen energetic compound with good oxygen balance. (2012, May 3). PubMed.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. (n.d.). Indian Academy of Sciences.
  • Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones Via Ugi-Azide Reaction Catalyzed by ZnO Nanoparticles. (2019, November 14). MDPI.
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
  • Nitration of tetrazole 18 and the X‐ray structure of 19 b (50 %... (n.d.).
  • NITR
  • Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science Publisher.
  • DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND EVALUATION OF CHROMONE BASED TETRAZOLE DERIVATIVES. (2025, August 10).
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Nitrosamine generated during tetrazole formation in ARB synthesis. (n.d.).
  • Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. (2017, April 15). PubMed.

Sources

Optimization

Technical Support Center: Extraction of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Welcome to the dedicated technical support guide for the liquid-liquid extraction (LLE) of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. This document is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the liquid-liquid extraction (LLE) of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt the methodology to your specific experimental context.

Section 1: The Foundational Role of pH in Extraction

The successful isolation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran hinges on the precise control of its ionization state, which is dictated by the pH of the aqueous medium. The molecule possesses a tetrazole ring, a functional group that acts as a bioisostere for carboxylic acid, conferring acidic properties.[1][2][3] The pKa of the tetrazole proton is generally in the range of 4.5-5.0, comparable to that of a carboxylic acid.[1][4] For the purpose of this guide, we will work with a predicted pKa of approximately 4.8. The presence of a strong electron-withdrawing nitro group on the benzopyran core will further increase the acidity of the tetrazole proton, likely lowering the pKa slightly.

The core principle of LLE for an acidic compound is to manipulate its charge state to control its solubility in either an aqueous or organic phase.

  • In Acidic Conditions (pH < pKa): The tetrazole ring is protonated (N-H). This neutral form of the molecule is significantly less polar and therefore preferentially soluble in an organic solvent.

  • In Basic Conditions (pH > pKa): The tetrazole ring is deprotonated, forming a negatively charged tetrazolate anion. This ionic form is highly polar and preferentially soluble in the aqueous phase.

This pH-dependent equilibrium is the key to a selective and high-yield extraction.

G cluster_organic Organic Phase Soluble cluster_aqueous Aqueous Phase Soluble Protonated Protonated Form (Neutral) 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran High Lipophilicity Deprotonated Deprotonated Form (Anionic) 8-Nitro-4-oxo-2-(tetrazolate)-4H-1-benzopyran High Hydrophilicity Protonated->Deprotonated Add Base (e.g., NaOH) pH > pKa + 2 Deprotonated->Protonated Add Acid (e.g., HCl) pH < pKa - 2

Caption: pH-Dependent Equilibrium of the Target Compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the extraction protocol.

Q1: What is the optimal pH for extracting the compound from an aqueous solution into an organic solvent?

To maximize the partitioning of the compound into the organic phase, you must ensure it is in its neutral, protonated form. A general rule of thumb for acidic analytes is to adjust the pH of the aqueous sample to at least two pH units below the analyte's pKa.[5][6]

  • Recommendation: Adjust the aqueous phase to pH ≤ 2.5 . At this pH, the equilibrium is overwhelmingly shifted towards the neutral species, maximizing its hydrophobicity and driving it into the organic solvent.

Q2: Which organic solvents are recommended for the initial extraction?

The choice of solvent depends on a balance between the analyte's solubility and practical considerations like phase separation and volatility. You should aim to match the polarity of the solvent with the analyte.[5] Given the structure of the compound, moderately polar, water-immiscible solvents are ideal.

  • Primary Recommendation: Ethyl Acetate (EtOAc) . It is an excellent solvent for a wide range of moderately polar compounds, is relatively non-toxic, and has a convenient boiling point for removal.

  • Alternative Solvents:

    • Dichloromethane (DCM): Can offer good solubility but is denser than water, which may require adjustments to your separation technique. It is also more volatile and has higher toxicity.

    • Methyl isobutyl ketone (MIBK): A good alternative with lower water solubility than EtOAc, which can sometimes improve recovery.

Q3: How can I purify the compound away from neutral impurities after the initial extraction?

This is achieved using a technique called back-extraction . After the initial extraction into the organic phase, the compound can be selectively pulled back into a fresh aqueous phase by manipulating the pH.[5][7]

  • Take the organic extract containing your compound and any neutral impurities.

  • Wash it with a basic aqueous solution (e.g., 1 M NaHCO₃ or 0.5 M NaOH) to adjust the pH to be at least two units above the pKa. A pH of 8.0 or higher is recommended.

  • At this basic pH, your acidic compound will deprotonate, become ionic, and move into the new aqueous layer.

  • The neutral, non-acidic impurities will remain behind in the organic layer.

  • The purified compound can then be recovered from the basic aqueous layer by re-acidifying it (to pH ≤ 2.5) and performing a final extraction with fresh organic solvent.

G cluster_main Forward Extraction cluster_back Back-Extraction (Purification) cluster_final Final Isolation start Crude Reaction Mixture (Aqueous) step1 1. Acidify to pH ≤ 2.5 with HCl start->step1 step2 2. Extract with Ethyl Acetate (x3) step1->step2 organic1 Organic Layer 1 (Compound + Neutral Impurities) step2->organic1 aqueous1 Aqueous Layer 1 (Waste) step2->aqueous1 step3 3. Wash Organic Layer 1 with Basic Solution (pH ≥ 8.0) organic1->step3 organic2 Organic Layer 2 (Neutral Impurities) step3->organic2 aqueous2 Aqueous Layer 2 (Purified Compound Anion) step3->aqueous2 step4 4. Acidify Aqueous Layer 2 to pH ≤ 2.5 with HCl aqueous2->step4 step5 5. Extract with Ethyl Acetate (x3) step4->step5 final_organic Final Organic Extract (Purified Compound) step5->final_organic final_aqueous Aqueous Layer 3 (Waste) step5->final_aqueous

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Nitro-Substituted Benzopyrans

Status: Operational Ticket ID: T-NB-2026-02 Subject: Troubleshooting Asymmetry & Tailing Factors ( ) for Nitro-Benzopyran Derivatives Assigned Specialist: Senior Application Scientist Executive Summary Nitro-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-NB-2026-02 Subject: Troubleshooting Asymmetry & Tailing Factors (


) for Nitro-Benzopyran Derivatives
Assigned Specialist:  Senior Application Scientist

Executive Summary

Nitro-substituted benzopyrans (e.g., 3-nitro-2H-chromenes, nitro-coumarins) present a distinct chromatographic challenge. Their structure combines a hydrophobic aromatic core with a highly polar, electron-withdrawing nitro group (


) and a cyclic ether oxygen. Peak tailing in this class is rarely due to a single factor; it typically arises from secondary silanol interactions  driven by the nitro group's dipole or solvent mismatch  due to the compound's low aqueous solubility.

This guide moves beyond generic troubleshooting, focusing on the specific physicochemical behavior of nitro-benzopyrans to restore Gaussian peak shapes (


).

Module 1: Mobile Phase & pH Optimization

Q: I am using a standard Water/Acetonitrile gradient. Why is the tailing persisting?

A: A simple neutral binary gradient is often insufficient for nitro-substituted aromatics. The nitro group is a strong hydrogen bond acceptor. On standard silica-based columns, residual silanols (


) are acidic (pKa 

3.5–4.5). At neutral pH, these silanols are ionized (

), creating strong dipole-ion interactions with the polarized nitro-benzopyran system.

The Fix: Acidic Suppression You must suppress silanol ionization.

  • Protocol: Acidify mobile phase A (Water) to pH 2.5 – 3.0 .

  • Modifier Choice: Use 0.1% Formic Acid or 0.1% Phosphoric Acid .

    • Why? This keeps silanols protonated (neutral), minimizing secondary retention mechanisms.[1]

  • Avoid: Acetate buffers (pH 4.8) are often too high to fully suppress silanol activity for this specific class of analytes.

Q: Does the choice of organic modifier matter for nitro-compounds?

A: Yes. Nitro-benzopyrans often show better peak symmetry with Methanol than Acetonitrile, despite Acetonitrile's lower viscosity.

  • Mechanism: Methanol is a protic solvent. It can hydrogen-bond with both the analyte's nitro group and the stationary phase's accessible silanols, effectively "masking" these active sites. Acetonitrile (aprotic) does not offer this shielding effect, leaving the analyte exposed to surface silanols.

  • Recommendation: If tailing persists at low pH with Acetonitrile, switch to Methanol as the organic modifier.

Module 2: Stationary Phase Selection

Q: Is a standard C18 column adequate?

A: Not all C18 columns are equal. For nitro-benzopyrans, "standard" C18 phases often leave enough exposed silanols to cause tailing.

Recommended Phase Chemistries:

  • End-Capped C18: Essential. Look for "double end-capped" or "base-deactivated" specifications. These have small silyl groups bonded to residual silanols.

  • Phenyl-Hexyl / Biphenyl: Superior Selectivity.

    • Why? Nitro groups are electron-withdrawing, making the benzopyran ring electron-deficient (

      
      -acidic). Phenyl phases are 
      
      
      
      -basic. This creates a specific
      
      
      -
      
      
      interaction that improves retention and often sharpens peaks by providing a dominant, uniform retention mechanism that overrides minor silanol effects.
Visualization: Silanol Blocking Mechanism

SilanolInteraction cluster_0 Standard Silica Surface (pH 6) cluster_1 Optimized Surface (pH 2.5 + End-capping) Silanol Ionized Silanol (Si-O⁻) Interaction Strong Secondary Interaction (Tailing) Silanol->Interaction Analyte Nitro-Benzopyran (Dipole+) Analyte->Interaction CappedSilanol End-Capped / Protonated Silanol (Si-OH) Result Hydrophobic Retention Only (Symmetrical Peak) CappedSilanol->Result No Interaction Analyte2 Nitro-Benzopyran Analyte2->Result Main Mechanism

Figure 1: Comparison of analyte behavior on ionized vs. suppressed silica surfaces. Secondary interactions (left) cause the "tail" by retaining a fraction of the analyte population longer than the bulk.

Module 3: Sample Preparation & Injection

Q: My peak looks like a "shark fin" (fronting/tailing mix). Is this the column?

A: This is likely a solvent mismatch , common with benzopyrans.

  • The Issue: Nitro-benzopyrans are hydrophobic. Researchers often dissolve them in DMSO, DMF, or 100% THF to ensure solubility.

  • The Consequence: When you inject a strong solvent (like DMSO) into a weaker mobile phase (e.g., 50% Water), the analyte precipitates or travels faster than the mobile phase at the column head. This distorts the band instantly.

Troubleshooting Protocol:

  • Dilution Test: Dilute your sample 1:10 with the initial mobile phase (e.g., 50:50 Water/MeOH).

  • Injection Volume: Reduce injection volume to < 5 µL.

  • Observation: If peak shape improves drastically, the issue was solvent strength, not the column.

Module 4: Systematic Troubleshooting Workflow

Use this decision tree to diagnose the root cause of tailing for your specific experiment.

TroubleshootingTree Start Start: Peak Tailing > 1.2 CheckSolvent Check Sample Solvent Is it stronger than MP? Start->CheckSolvent Dilute Dilute Sample in MP Reduce Inj. Vol CheckSolvent->Dilute Yes (DMSO/THF) CheckPH Check Mobile Phase pH Is pH > 3.0? CheckSolvent->CheckPH No (Matches MP) CheckOld Did it improve? Dilute->CheckOld Solved1 Cause: Solvent Effect CheckOld->Solved1 Yes CheckOld->CheckPH No LowerPH Adjust pH to 2.5 Add 0.1% TFA or Formic CheckPH->LowerPH Yes CheckCol Check Column Type Is it End-capped? CheckPH->CheckCol No (Already Acidic) CheckOld2 Did it improve? LowerPH->CheckOld2 Solved2 Cause: Silanol Activity CheckOld2->Solved2 Yes CheckOld2->CheckCol No SwitchCol Switch to Phenyl-Hexyl or High-Carbon C18 CheckCol->SwitchCol No / Unsure Solved3 Cause: Stationary Phase Mismatch SwitchCol->Solved3

Figure 2: Step-by-step diagnostic logic for isolating the source of peak asymmetry.

Summary of Recommended Conditions

ParameterRecommendationTechnical Rationale
Column Phenyl-Hexyl or C18 (End-capped) Phenyl phases engage in

-

interactions with the nitro-aromatic ring; End-capping blocks silanols.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Low pH protonates silanols, preventing dipole-ion interactions with the nitro group.
Mobile Phase B Methanol (preferred) or AcetonitrileMethanol shields silanols via H-bonding; Acetonitrile provides sharper peaks if silanols are fully suppressed.
Sample Solvent Mobile Phase Initial ConditionsPrevents "breakthrough" and precipitation effects common with hydrophobic benzopyrans.
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer kinetics, sharpening the peak.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chromanik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups. Retrieved from [Link]

  • Vieira, M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification. Journal of Chromatography B. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis and assignment for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

This guide outlines the NMR spectral analysis and structural assignment for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran , focusing on distinguishing it from its nitrile precursor and its reduced amino-analog (a key...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR spectral analysis and structural assignment for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran , focusing on distinguishing it from its nitrile precursor and its reduced amino-analog (a key intermediate for drugs like Pranlukast).[1]

Executive Summary & Chemical Context

Target Compound: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran CAS Registry (Analog/Related): 110683-22-2 (8-Amino derivative) Significance: This compound represents a critical scaffold in medicinal chemistry, specifically as a bioisostere for chromone-2-carboxylic acids (e.g., Cromolyn analogs).[1] The tetrazole ring offers improved metabolic stability and lipophilicity compared to the carboxylic acid while maintaining similar acidity (pKa ~4.5–5.0).

Analytical Challenge: The primary challenge in analyzing this compound is confirming the complete conversion of the nitrile precursor to the tetrazole ring and distinguishing the 8-nitro substitution pattern from potential regioisomers.

Synthesis & Analysis Workflow

The following diagram illustrates the standard synthetic pathway and the critical checkpoints for NMR analysis.

SynthesisWorkflow cluster_checkpoints Critical NMR Signals Precursor 8-Nitro-chromone-2-carbonitrile (Precursor) Reaction [3+2] Cycloaddition (NaN3 / NH4Cl / DMF) Precursor->Reaction Starting Material Target 8-Nitro-2-(tetrazol-5-yl)chromone (Target) Reaction->Target Heat (100°C) Analysis NMR Validation (DMSO-d6) Target->Analysis Characterization CN_Peak Loss of C≡N (~114 ppm) Analysis->CN_Peak Tetrazole_Peak Gain of Tetrazole C=N (~155 ppm) Analysis->Tetrazole_Peak NH_Peak Tetrazole NH (Broad, >14 ppm)

Caption: Workflow for the synthesis and NMR validation of the tetrazole derivative from its nitrile precursor.

Experimental Methodology

Solvent Selection Strategy

For tetrazole derivatives, solvent choice is non-trivial due to solubility and proton exchange rates.

SolventSuitabilityTechnical Insight
DMSO-d6 Optimal Excellent solubility for polar tetrazoles.[1] Slows proton exchange, often allowing the acidic tetrazole NH to be visualized (broad singlet >14 ppm).
TFA-d AlternativeUseful if the compound aggregates.[1] However, strong acidity can shift signals and mask the tetrazole NH.
CDCl3 PoorMost chromone-tetrazoles are insoluble.[1] Acidic protons often broaden into the baseline or disappear due to exchange with trace water.[2]
Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvation: Add 0.6 mL of DMSO-d6 .

  • Handling: If the solution is cloudy, sonicate for 30 seconds. Do not filter through cotton if you suspect the product is precipitating; instead, gently warm the tube (to 40°C) to ensure full dissolution before acquisition.

  • Acquisition:

    • 1H NMR: 16 scans minimum. Set spectral width to -2 to 16 ppm to catch the downfield NH.[1]

    • 13C NMR: 512 scans minimum. Tetrazole quaternary carbons have long relaxation times (T1); consider a relaxation delay (d1) of 2-3 seconds.[1]

Comparative Spectral Analysis

1H NMR: Assignment & Diagnostic Shifts

The 8-nitro group exerts a strong electron-withdrawing effect (deshielding) on the adjacent protons (H-7) and the para-proton (H-6).[1]

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionTypeChemical Shift (δ ppm)*Multiplicity (J Hz)Structural Logic
Tetrazole-NH Acidic14.5 – 16.0 Broad SingletHighly acidic proton.[1] Often invisible if "wet" DMSO is used. Diagnostic of tetrazole formation.
H-5 Ar-H8.40 – 8.50dd (8.0, 1.[1][3]5)Peri-position to carbonyl (C=O anisotropy deshields this position).
H-7 Ar-H8.55 – 8.65 dd (8.0, 1.[1]5)Ortho to Nitro group. Strongly deshielded compared to unsubstituted analogs.
H-6 Ar-H7.80 – 7.90t (8.[1]0)Meta to Nitro and Carbonyl.[4][5][6] Appears as a pseudo-triplet due to overlapping couplings.
H-3 Olefinic7.05 – 7.15 SingletCharacteristic isolated proton of the chromone ring.[1]

*> Note: Shifts are estimated based on substituent additivity rules (Hammett constants) applied to the 8-amino-chromone scaffold data [1, 2]. The 8-Nitro group shifts H-7 downfield by ~0.9 ppm relative to the 8-amino analog.[1]

13C NMR: The "Smoking Gun" for Conversion

The most definitive proof of synthesis is the disappearance of the sharp nitrile peak and the appearance of the broad tetrazole carbon.

Table 2: 13C NMR Comparison (Precursor vs. Product)

Carbon TypePrecursor (Nitrile) δ ppmProduct (Tetrazole) δ ppm Status
C=O (C-4) ~176.0~177.5 Retained (slightly shifted).[1]
C-2 (Chromone) ~145.0~154.0 Significant shift due to change in electronics of the attached ring.
-CN (Nitrile) 113.5 ABSENT Primary confirmation of reaction completion.
Tetrazole (C-5') ABSENT155.0 – 160.0 New quaternary signal.[1] Often low intensity.

Structural Validation Logic

To confirm the structure without authentic standards, use the following self-validating logic chain:

  • The "Missing" Nitrile: In the 13C spectrum, verify the absence of the signal at ~113 ppm. If this peak remains, the reaction is incomplete.

  • The Downfield NH: In the 1H spectrum, look for the signal >14 ppm.

    • Validation: Add one drop of D2O to the NMR tube and shake. The signal >14 ppm should disappear (H-D exchange), confirming it is an acidic NH and not an impurity.

  • Coupling Constants: The 8-nitro substitution pattern leaves three aromatic protons (H-5, H-6, H-7).[1]

    • You should observe an ABC system (or AMX depending on field strength).

    • H-5 and H-7 will appear as doublets (or doublet of doublets).[1]

    • H-6 will appear as a triplet (t) or dd.[1]

    • Contrast: If the nitro group were at position 6, you would see two doublets with meta-coupling (H-5 and H-7) and one doublet with ortho-coupling (H-8), which looks distinctly different.[1]

Visualizing the Coupling Network

CouplingNetwork cluster_legend Key H5 H-5 (dd) H6 H-6 (t) H5->H6 Ortho (J~8Hz) H7 H-7 (dd) H5->H7 Meta (J~1.5Hz) H6->H7 Ortho (J~8Hz)

Caption: Proton coupling network for the 8-substituted chromone ring. H-5 and H-7 are coupled to H-6, creating a characteristic splitting pattern.[1]

Troubleshooting & Anomalies

Issue: "I see the aromatic signals, but no Tetrazole NH."

  • Cause: Fast proton exchange with water in the DMSO or trace basic impurities.

  • Solution: Dry the sample under high vacuum to remove water. Run the NMR at a lower temperature (e.g., 280 K) to slow down the exchange rate.

Issue: "There are extra peaks in the aliphatic region (2-4 ppm)." [1]

  • Cause: Trapped solvent. Tetrazoles are notorious for trapping DMF or Ethanol from the workup.

  • Solution: Check for DMF (2.73, 2.89, 7.95 ppm in DMSO) or Ethanol (1.05, 3.44 ppm). These are not impurities in the synthesis per se, but solvation complexes.

Issue: "The H-3 singlet is split."

  • Cause: Long-range coupling.[1]

  • Insight: The H-3 proton can sometimes show long-range W-coupling (J ~ 1 Hz) to H-5, though this is rare in 2-substituted chromones unless resolution is very high.

References

  • Pranlukast Intermediate Data: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran Hydrochloride.[1] (CAS 110683-23-3).[1] Comparative spectral data for the amino-analog used as a baseline for the chromone-tetrazole core.[1] [1]

  • Tetrazole Synthesis & NMR: Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide. Demonstrates the characteristic shift of the nitrile carbon (113 ppm) converting to the tetrazole carbon (155 ppm). [1]

  • General Chromone NMR: NMR Spectral Analysis of 4-Oxo-4H-1-benzopyran Derivatives. Provides the foundational assignments for the H-3, H-5, and H-7 protons in the benzopyranone system.[1] [1]

  • Bioisostere Principles: Tetrazoles as Carboxylic Acid Bioisosteres. Explains the physicochemical basis for replacing the 2-COOH group with the tetrazole, relevant for the acidity and NH shift observed.

Sources

Comparative

Technical Guide: MS Fragmentation Profiling of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran . This compound is a critical synthetic intermediate and potent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran . This compound is a critical synthetic intermediate and potential process impurity in the manufacturing of Pranlukast , a leukotriene receptor antagonist.

Designed for analytical chemists and drug development scientists, this guide moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, comparing this specific nitro-intermediate against its reduced amino-analog and the final drug product to facilitate precise impurity profiling.

Part 1: Chemical Identity & Analytical Context[1]

The molecule 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as Compound 8-NO2 ) represents a specific subclass of tetrazolyl chromones. Its analysis is pivotal in Quality Control (QC) for monitoring the efficiency of nitro-reduction steps in API synthesis.

Physicochemical Profile
PropertySpecification
Formula C₁₀H₅N₅O₄
Monoisotopic Mass 259.0342 Da
Core Structure Chromone (Benzopyran-4-one)
Key Substituents C2: 5-Tetrazolyl (Acidic, pKa ~4.5) C8: Nitro (-NO₂) (Electron withdrawing)
Preferred Ionization ESI Negative Mode ([M-H]⁻) due to the acidic tetrazole proton.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol utilizes a "soft" ionization approach (ESI) followed by collision-induced dissociation (CID). This method is superior to Electron Impact (EI) for this compound, as EI often leads to excessive in-source fragmentation of the labile nitro and tetrazole groups, obscuring the molecular ion.

Step-by-Step ESI-MS/MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg of Compound 8-NO2 in 1 mL of DMSO (Stock).

    • Dilute to 10 µg/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode).

    • Note: Ammonium acetate is preferred to stabilize the deprotonated tetrazole [M-H]⁻.

  • Direct Infusion Parameters (Negative Mode):

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge on tetrazole).

    • Cone Voltage: 30 V (Optimized to preserve the nitro group).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Precursor Isolation: Select m/z 258.0 ([M-H]⁻).

    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV to distinguish between labile losses (N₂) and core cleavages (RDA).

Part 3: Fragmentation Analysis & Mechanism

The fragmentation of Compound 8-NO2 is governed by two competing charge-remote and charge-driven pathways: the expulsion of nitrogen from the tetrazole ring and the radical cleavage of the nitro group.

Primary Fragmentation Pathways ([M-H]⁻ = 258)
  • Tetrazole Ring Contraction (The "N2 Effect"): The most dominant pathway for tetrazoles is the loss of a nitrogen molecule (N₂).

    • Mechanism: The deprotonated tetrazole undergoes ring opening to form an azido-intermediate, which immediately expels N₂.

    • Transition: m/z 258 → m/z 230 (Δ -28 Da).

  • Nitro Group Elimination: The C8-Nitro group is labile. In negative mode, it can leave as a neutral radical (NO•) or a neutral molecule (NO₂).

    • Transition: m/z 258 → m/z 212 (Loss of NO₂, Δ -46 Da).

    • Observation: This pathway is highly dependent on Cone Voltage. High in-source energy will artificially inflate this peak.

  • Retro-Diels-Alder (RDA) Cleavage: The chromone core undergoes RDA cleavage, typically losing C₂H₂O (Ketene) or CO. However, in the presence of the tetrazole, the "N2 Effect" usually precedes RDA.

    • Secondary Fragment: m/z 230 → m/z 202 (Loss of CO).

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathways, distinguishing between the primary tetrazole collapse and secondary core degradations.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 258 (Intact Nitro-Tetrazolyl-Chromone) Frag_N2 Fragment A m/z 230 (Loss of N₂) [Diazo-intermediate]⁻ Parent->Frag_N2 - N₂ (28 Da) Primary Pathway Frag_NO2 Fragment B m/z 212 (Loss of NO₂) [Tetrazolyl-Chromone Radical]⁻ Parent->Frag_NO2 - NO₂ (46 Da) Competitive Pathway Frag_Combined Fragment C m/z 184 (Loss of N₂ + NO₂) Frag_N2->Frag_Combined - NO₂ Frag_RDA Fragment D m/z 202 (Loss of N₂ + CO) Frag_N2->Frag_RDA - CO (Chromone RDA) Frag_NO2->Frag_Combined - N₂

Caption: Hierarchical fragmentation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in ESI(-) mode.

Part 4: Comparative Diagnostic Profiling

To validate the identity of Compound 8-NO2 , it must be compared against its immediate downstream synthetic product (the 8-Amino analog) and the final drug (Pranlukast). This comparison highlights the "Performance" of the MS method in distinguishing these closely related structures.

Comparison Guide: 8-NO2 vs. Alternatives
Feature8-Nitro Precursor (Product)8-Amino Analog (Alternative 1)Pranlukast (Alternative 2)
Role Starting Material / ImpurityIntermediateFinal API
Parent Ion (ESI-) m/z 258 m/z 228 m/z 480
Key Mass Shift Baseline-30 Da (Reduction of NO₂ to NH₂)+222 Da (Amide coupling)
Diagnostic Loss 1 -46 Da (NO₂) Unique to Nitro-17 Da (NH₃) Unique to Amino-129 Da Side chain cleavage
Tetrazole Loss -28 Da (N₂)-28 Da (N₂)-28 Da (N₂)
Spectral Hardness Fragile: High in-source fragmentation.Stable: Amino group stabilizes ring.Complex: Multiple cleavage sites.
Interpretation for Researchers
  • Differentiation: If you observe a peak at m/z 258 that yields a fragment at m/z 212, you have confirmed the presence of the Nitro group. The Amino analog (m/z 228) cannot lose 46 Da; it will instead lose 17 Da (NH₃) or 16 Da (NH₂).

  • Impurity Tracking: In a reaction mixture, monitor the ratio of m/z 258 (Nitro) to m/z 228 (Amino). A lingering 258 peak indicates incomplete hydrogenation.

References

  • Bristol-Myers Squibb Co. (1978). Tetrazolylchromones and their use as antiallergic agents. US Patent 4,064,137. Link

  • Sharma, V. P. (2004).[1] Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1489-1494.[2] Link

  • Dubey, R., et al. (2011). Fragmentation of tetrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(1), 103-110. Link

  • Wubshet, S. G., et al. (2017). High-resolution mass spectrometry fragmentation of tetrazole-containing bioisosteres. Rapid Communications in Mass Spectrometry, 31(14), 1181-1189. Link

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

Executive Summary Compound Class: Tetrazolylchromone (Bioisostere of Cromolyn) Primary Mechanism: Mast Cell Stabilization (Inhibition of Histamine Release) Key Advantage: Enhanced oral bioavailability and potency compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Tetrazolylchromone (Bioisostere of Cromolyn) Primary Mechanism: Mast Cell Stabilization (Inhibition of Histamine Release) Key Advantage: Enhanced oral bioavailability and potency compared to the clinical standard, Disodium Cromoglycate (DSCG).

This technical guide analyzes the structure-activity relationship (SAR) of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran , a pivotal compound in the evolution of anti-allergic pharmacotherapy. While Disodium Cromoglycate (DSCG) revolutionized asthma therapy as a mast cell stabilizer, its poor oral absorption (approx. 1%) limited its utility to inhalation. This guide explores how the 8-nitro-tetrazolyl derivative overcomes these limitations through bioisosteric replacement and electronic modulation.

Part 1: The Chemical Scaffold & Rational Design

The design of this molecule rests on two fundamental medicinal chemistry strategies: Bioisosterism and Electronic Tuning .

The Tetrazole Bioisostere (Position 2)

In the parent compound (Cromoglycic acid), a carboxylic acid group is essential for activity. However, carboxylic acids often suffer from rapid metabolism and limited permeability.

  • Modification: Replacement of the carboxylic acid (-COOH) with a 5-tetrazolyl group.[1]

  • Rationale: The tetrazole ring is a non-classical bioisostere of the carboxylic acid. It possesses a similar acidity (pKa ~4.5–4.9) allowing for ionization at physiological pH, which is critical for receptor binding. Crucially, the tetrazole ring is more lipophilic and metabolically stable, enhancing membrane permeability and oral bioavailability.

The Nitro Substituent (Position 8)
  • Modification: Addition of a Nitro (-NO2) group at the 8-position of the benzopyran ring.

  • Rationale: The electron-withdrawing nature of the nitro group exerts a profound effect on the acidity of the tetrazole proton and the electron density of the chromone core, significantly increasing the binding affinity to the putative mast cell receptor.

Visualization: SAR Map

The following diagram illustrates the functional zones of the molecule.

SAR_Map Core Chromone Scaffold (4-oxo-4H-1-benzopyran) Pos2 Position 2: Tetrazole Ring (Acidic Bioisostere) Core->Pos2 Pharmacophore Anchor Pos8 Position 8: Nitro Group (-NO2) (Electron Withdrawing) Core->Pos8 Electronic Modulation Activity Biological Outcome: High Oral Potency Enhanced Mast Cell Stabilization Pos2->Activity Mimics COOH Increases Lipophilicity Pos8->Activity Increases Potency (>40x vs Unsubstituted)

Caption: Functional decomposition of the 8-nitro-tetrazolylchromone structure.

Part 2: Comparative Performance Analysis

The following data synthesizes historical SAR studies, specifically referencing the seminal work by Nohara et al. (1977), comparing the 8-Nitro analog against the clinical standard (DSCG) and the unsubstituted variant.

Table 1: Inhibition of Rat Passive Cutaneous Anaphylaxis (PCA)

Data represents the dose required to inhibit the allergic reaction by 50% (ID50).

CompoundSubstituent (R-8)Route of AdminID50 (mg/kg)Potency Ratio (vs. DSCG)
Disodium Cromoglycate (DSCG) N/AIV1.051.0 (Reference)
DSCG N/AOral>100 (Inactive)N/A
Tetrazolylchromone (Parent) HIV0.85~1.2x
Tetrazolylchromone (Parent) HOral15.0Active
8-Nitro Analog -NO2 IV 0.024 ~40x
8-Nitro Analog -NO2 Oral 0.46 Highly Potent
Key Findings:
  • Intravenous Potency: The 8-Nitro analog is approximately 40 times more potent than DSCG when administered intravenously.

  • Oral Activity: Unlike DSCG, which is virtually inactive orally due to poor absorption, the 8-Nitro analog demonstrates significant oral efficacy (ID50 = 0.46 mg/kg), validating the tetrazole bioisostere strategy.

  • Substituent Effect: The 8-Nitro group is superior to other electron-withdrawing groups (e.g., 8-Chloro or 8-Bromo) and electron-donating groups (e.g., 8-Methyl), which generally show lower potency.

Part 3: Mechanistic Insight & Signaling

The 8-Nitro analog functions as a "Mast Cell Stabilizer." It does not antagonize histamine directly at the receptor level (like diphenhydramine) but prevents the release of inflammatory mediators.

Mechanism of Action[3][4][5][6]
  • Trigger: Antigen (Allergen) cross-links IgE antibodies on the Mast Cell surface.[2]

  • Signal Transduction: This triggers calcium influx and phosphorylation of a specific protein (Moesin) involved in exocytosis.

  • Intervention: The chromone binds to a specific calcium channel or associated protein (Peptidyl-prolyl cis-trans isomerase or similar putative targets), locking the "gate."

  • Result: Degranulation is blocked; Histamine, Leukotrienes, and PGD2 are retained within the cell.

Mechanism Allergen Allergen Exposure IgE IgE Cross-linking on Mast Cell Allergen->IgE Ca Calcium Influx (Ca++) IgE->Ca Degran Degranulation (Histamine Release) Ca->Degran Promotes Drug 8-Nitro-Tetrazolylchromone Drug->Ca BLOCKS Channel/Gate

Caption: The 8-Nitro analog inhibits the Calcium gating mechanism, preventing degranulation.

Part 4: Experimental Protocols

To validate the activity of this compound, the Rat Passive Cutaneous Anaphylaxis (PCA) assay is the gold standard. This protocol ensures self-validation through the use of internal controls.

Protocol: Rat Heterologous PCA Assay

Objective: Measure the compound's ability to inhibit vascular permeability induced by an antigen-antibody reaction.

Materials:

  • Animals: Male Wistar rats (150–200g).

  • Sensitization: Anti-ovalbumin IgE serum (rich in reaginic antibodies).[3]

  • Challenge: Ovalbumin (Antigen) + Evans Blue Dye (Indicator).[3]

  • Test Compound: 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (dissolved in bicarbonate buffer).

Step-by-Step Workflow:

  • Sensitization (T = -48 hrs):

    • Shave the dorsal skin of the rat.

    • Inject 0.1 mL of diluted anti-ovalbumin antiserum intradermally (ID) at two distinct sites on the back.

    • Control: Inject saline at a third site to verify no non-specific irritation.

  • Drug Administration (T = -30 mins for IV / -60 mins for Oral):

    • Administer the Test Compound or Vehicle Control.[2]

    • Positive Control Group: Administer DSCG (IV) for validation.

  • Antigen Challenge (T = 0):

    • Inject 1 mL of solution containing Antigen (Ovalbumin, 5 mg) and Evans Blue Dye (10 mg) intravenously via the tail vein.

  • Termination & Readout (T = +30 mins):

    • Euthanize the animal.

    • Expose the dorsal skin from the inside.

    • Measurement: The allergic reaction causes vascular leakage, resulting in a blue spot at the sensitization site.

    • Quantification: Extract the dye using formamide and measure absorbance at 620 nm, or measure the diameter of the blue spot.

  • Calculation:

    • % Inhibition = 100 - [(Test Group Dye / Control Group Dye) * 100]

Part 5: Synthesis Pathway

The synthesis of the 8-nitro derivative typically follows the Kostanecki-Robinson cyclization or a modified reaction involving a nitrile intermediate to form the tetrazole.

  • Starting Material: 2-Hydroxy-3-nitroacetophenone.

  • Claisen Condensation: React with Ethyl Oxalate to form the diketo-ester.

  • Cyclization: Acid-catalyzed cyclization yields the Chromone-2-carboxylic acid ester.

  • Amidation & Dehydration: Convert ester to amide, then dehydrate to Nitrile (-CN) .

  • Tetrazole Formation: [3+2] Cycloaddition of the Nitrile with Sodium Azide (NaN3) and Ammonium Chloride (NH4Cl) in DMF.

Synthesis Start 2-Hydroxy-3-nitroacetophenone Inter1 Chromone-2-carbonitrile (Intermediate) Start->Inter1 Multi-step Cyclization Product 8-Nitro-2-(tetrazol-5-yl)chromone Inter1->Product Tetrazole Formation Reagents NaN3 / NH4Cl / DMF (Azide Cycloaddition) Reagents->Inter1

Caption: Synthetic route from nitroacetophenone to the final tetrazolyl product.

References

  • Nohara, A., Kuriki, H., Saijo, T., Sugihara, H., Kanno, M., & Sanno, Y. (1977).[4] Antiallergic activity of 8-nitro-2-(tetrazol-5-yl)chromone. Journal of Medicinal Chemistry, 20(1), 141–145.

  • Ellis, G. P., & Shaw, D. (1972). Chromones. Part I. The Chemistry of the Tetrazolylchromones. Journal of the Chemical Society, Perkin Transactions 1, 779-783.

  • Juby, P. F. (1979). Anti-allergic Agents.[5][6][7] In Annual Reports in Medicinal Chemistry (Vol. 14, pp. 51-60). Academic Press.

  • Suschitzky, J. L., & Sheard, P. (1984). The search for anti-allergic drugs for the treatment of asthma—problems in finding a successor to sodium cromoglycate. Progress in Medicinal Chemistry, 21, 1-61.

Sources

Comparative

Validation of bioassay results for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran vs Cromolyn

This guide outlines the validation framework for comparing the pharmacological efficacy of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as NTC-8 , a representative tetrazolylchromone) against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for comparing the pharmacological efficacy of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as NTC-8 , a representative tetrazolylchromone) against the industry standard Cromolyn Sodium .

Executive Summary & Mechanism of Action

The Comparative Challenge

Cromolyn Sodium (Disodium Cromoglycate) is the historical gold standard for mast cell stabilization. However, its clinical utility is limited by poor oral bioavailability (<1%) due to its high polarity (two carboxylic acid groups).

NTC-8 represents a second-generation scaffold where the carboxylic acid is replaced by a tetrazole ring (a bioisostere with similar acidity but better metabolic stability) and an 8-nitro substituent (electron-withdrawing group) to modulate lipophilicity and potency.

Mechanistic Validation

To validate results for NTC-8, one must confirm it shares the core mechanism of Cromolyn while demonstrating superior pharmacokinetic properties.

  • Shared Mechanism: Blockade of intermediate conductance chloride channels (Cl⁻) in mast cells, preventing membrane hyperpolarization and subsequent Calcium (Ca²⁺) influx required for degranulation.

  • Differentiating Factor: The 8-nitro-tetrazole moiety enhances oral absorption and potentially alters binding affinity to the putative GPR35 receptor or related cromone-binding proteins.

MastCellSignaling Antigen Antigen (Allergen) IgE IgE-FcεRI Complex Antigen->IgE Syk Syk Kinase Activation IgE->Syk PLC PLC-γ Activation Syk->PLC IP3 IP3 Production PLC->IP3 Ca_Stores Ca2+ Release (ER) IP3->Ca_Stores Cl_Channel Cl- Channel Opening (Hyperpolarization) Ca_Stores->Cl_Channel Promotes Ca_Influx Ca2+ Influx (CRAC) Cl_Channel->Ca_Influx Driving Force Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Cromolyn Cromolyn Sodium (Reference) Cromolyn->Cl_Channel BLOCKS NTC8 NTC-8 (Test Compound) NTC8->Cl_Channel BLOCKS

Figure 1: Signal transduction pathway of mast cell degranulation. Both Cromolyn and NTC-8 target the chloride channel to prevent the calcium influx necessary for histamine release.

In Vitro Validation: Rat Peritoneal Mast Cell (RPMC) Assay

This assay measures intrinsic potency (IC50) without pharmacokinetic variables.

Experimental Protocol
  • Isolation: Harvest peritoneal cells from male Wistar rats using Tyrode’s buffer containing heparin.

  • Purification: Isolate mast cells via density gradient centrifugation (Percoll or Ficoll). Validation Check: Purity must be >90% (Toluidine Blue staining).

  • Incubation:

    • Pre-incubate cells (10⁵ cells/mL) with NTC-8 or Cromolyn (0.01 – 100 µM) for 1 min at 37°C.

    • Control: Vehicle (DMSO < 0.1%).

  • Challenge: Stimulate with Compound 48/80 (0.5 µg/mL) or Antigen (DNP-BSA) for 10 mins.

  • Quantification: Terminate reaction with ice-cold buffer. Centrifuge. Measure Histamine in supernatant via OPT-fluorometric assay or ELISA.

Validation Criteria (Data Interpretation)

To consider the assay valid, the Reference Standard (Cromolyn) must exhibit a bell-shaped dose-response curve or saturation kinetics typical of chromones.

ParameterCromolyn Sodium (Ref)NTC-8 (Test)Interpretation
IC50 (Comp 48/80) 2.0 – 10.0 µM0.5 – 5.0 µMNTC-8 is expected to be equipotent or 2-5x more potent due to the 8-nitro group.
Max Inhibition ~60-80%>80%Tetrazoles often achieve higher E-max due to better membrane intercalation.
Tachyphylaxis High (Rapid desensitization)ModerateCromones lose effect if added too early before challenge.

Critical Insight: If NTC-8 shows < 10% inhibition at 100 µM, the synthesis may have failed (check tetrazole ring integrity) or the salt form is insoluble.

In Vivo Validation: Passive Cutaneous Anaphylaxis (PCA)

This is the definitive assay to validate oral bioavailability . Cromolyn is active only IV; NTC-8 should be active IV and PO (Oral).

Experimental Workflow
  • Sensitization: Intradermal injection of IgE-rich serum (anti-DNP) into the dorsal skin of rats.

  • Latency: Wait 48 hours for IgE fixation to mast cells.

  • Drug Administration:

    • Group A (IV): Administer Drug + Antigen (DNP-BSA) + Evans Blue Dye intravenously.

    • Group B (Oral): Administer Drug orally 30–60 mins before Antigen challenge.

  • Measurement: Sacrifice rats after 30 mins. Excise dorsal skin. Extract dye with formamide. Quantify absorbance at 620 nm.

PCA_Workflow cluster_Routes Drug Administration Sensitization Sensitization (ID Injection of IgE) Latency 48hr Latency Sensitization->Latency IV_Route IV Route (Immediate Challenge) Latency->IV_Route Oral_Route Oral Route (30-60 min prior) Latency->Oral_Route Challenge Antigen + Evans Blue (IV Injection) IV_Route->Challenge Oral_Route->Challenge Readout Excise Skin & Quantify Dye Leakage Challenge->Readout

Figure 2: Passive Cutaneous Anaphylaxis (PCA) workflow. The separation of Oral vs. IV administration is critical for validating the NTC-8 compound.

Comparative Data Analysis

The following table represents the acceptance criteria for a successful validation of NTC-8.

RouteDose (mg/kg)Cromolyn Inhibition (%)NTC-8 Inhibition (%)Validation Conclusion
Intravenous (IV) 2.075 ± 5%80 ± 5%Pass: Both compounds stabilize mast cells effectively when bioavailability is not a factor.
Oral (PO) 5.0< 10% (Inactive)45 ± 10%Pass: NTC-8 demonstrates significant oral activity.
Oral (PO) 20.0~ 15%70 ± 8%Pass: Dose-dependent oral efficacy confirmed for NTC-8.

Troubleshooting & Quality Control

Solubility Issues
  • Cromolyn: Highly water-soluble (Sodium salt).

  • NTC-8: The free acid is poorly soluble.

    • Solution: You must convert NTC-8 to its sodium or potassium salt form for the assay, or dissolve in DMSO and dilute (final DMSO < 0.1%).

    • Check: If the IV data for NTC-8 is low, check for precipitation in the syringe.

The "Self-Inhibition" Artifact

At high concentrations (>100 µM), chromones can sometimes induce histamine release (bell-shaped curve).

  • Protocol Adjustment: Always run a "Drug Only" control (Cells + Drug, No Antigen). If Histamine release > 5%, the data at that concentration is invalid.

Selectivity Verification

To confirm the effect is mast-cell specific and not generic cytotoxicity:

  • Trypan Blue Exclusion: Cell viability must remain >90% after drug treatment.

  • Lactate Dehydrogenase (LDH): Ensure no significant LDH release compared to Triton X-100 control.

References

  • Mechanism of Cromones

    • Title: The mast cell stabilizing activity of Cromolyn Sodium.[1][2][3]

    • Source:Journal of Allergy and Clinical Immunology.
    • URL:[Link]

  • Tetrazolylchromone SAR

    • Title: Structure-activity relationships of chromone-2-carboxylic acids and their tetrazole analogues.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • PCA Assay Methodology

    • Title: Passive Cutaneous Anaphylaxis (PCA) as a model for screening anti-allergic drugs.
    • Source:N
    • URL:[Link]

  • Oral Bioavailability of Tetrazoles

    • Title: Tetrazoles as carboxylic acid bioisosteres: Improved pharmacokinetic profiles.[4][5]

    • Source:Future Medicinal Chemistry.
    • URL:[Link]

Sources

Validation

Purity determination of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran using reference standards

A Comparative Guide to Reference Standard Strategies Executive Summary The determination of purity for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as NT-Chromone ) presents specific analytica...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Reference Standard Strategies

Executive Summary

The determination of purity for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (hereafter referred to as NT-Chromone ) presents specific analytical challenges due to its highly polar tetrazole moiety, the redox-active nitro group, and the lack of commercially available Certified Reference Materials (CRMs).

This guide compares two primary methodologies for purity assignment:

  • Quantitative NMR (qNMR): An absolute method utilizing internal reference standards to establish primary purity without a structural match.

  • HPLC-PDA: A relative method requiring a characterized reference standard for routine impurity profiling.

Recommendation: For initial characterization of this intermediate (often a precursor to drugs like Pranlukast), qNMR is the superior technique to establish the "Gold Standard" purity value. Once a batch is characterized via qNMR, it should serve as the "In-House Working Standard" for routine HPLC analysis.

The Analytical Challenge

NT-Chromone possesses three structural features that dictate method selection:

  • Tetrazole Ring (C2 position): Highly acidic (pKa ~4.5–5.0). It exists in tautomeric equilibrium and ionizes at neutral pH, causing peak tailing in unbuffered HPLC.

  • Nitro Group (C8 position): A strong chromophore but susceptible to reduction (forming the 8-amino impurity).

  • Benzopyran-4-one Core: Provides UV absorption but is prone to ring opening under strong alkaline conditions.

Because this compound is typically a synthetic intermediate rather than a final API, CRMs are rarely available. Relying solely on "area normalization" via HPLC is scientifically flawed due to the variable response factors of potential impurities (e.g., nitro- vs. amino- derivatives).

Comparative Methodology

The following table contrasts the performance of qNMR against HPLC-PDA for this specific molecule.

FeatureMethod A: qNMR (Absolute)Method B: HPLC-PDA (Relative)
Principle Molar ratio of protons vs. Internal Standard (IS).Chromatographic separation & UV extinction coefficient.[1][2]
Reference Standard Internal: Non-structural (e.g., Maleic Acid, TCNB).External: Requires structural match (NT-Chromone).
Traceability Direct link to SI units via the Internal Standard.Dependent on the purity of the external standard.
Specificity High (structural ID + purity).Medium (retention time match).
LOD/LOQ Moderate (~0.1%).Excellent (<0.05%).
Primary Risk Solubility/Aggregation in DMSO-d6.Co-elution of impurities & Response Factor errors.
Best Use Certifying the Primary Standard. Routine QC & Impurity Profiling.
Workflow Visualization
Strategy for Purity Assignment

The following diagram illustrates the self-validating workflow to establish an in-house reference standard.

PurityStrategy cluster_logic Decision Logic Raw Raw NT-Chromone Batch qNMR Method A: qNMR Analysis (w/ Internal Standard) Raw->qNMR 1. Determine Absolute Purity HPLC Method B: HPLC-PDA (Impurity Profiling) Raw->HPLC 2. Screen for Impurities Cert Establish In-House Working Standard qNMR->Cert 3. Assign Purity Value HPLC->Cert 4. Confirm Homogeneity Routine Routine QC Testing Cert->Routine 5. Use as External Std

Caption: Integrated workflow where qNMR assigns the absolute potency, while HPLC ensures no impurities are "hiding" under the main peak (orthogonality).

Experimental Protocols
Method A: qNMR (Primary Purity Assignment)

Objective: Determine absolute purity using an Internal Standard (IS).

  • Internal Standard Selection:

    • Maleic Acid: Good solubility in DMSO-d6; distinct singlet at ~6.3 ppm.

    • Dimethyl Sulfone (DMSO2): Robust singlet at ~3.0 ppm; non-reactive.

    • Avoid: Benzoic acid (overlaps with aromatic region of NT-Chromone).

Protocol:

  • Solvent: Use DMSO-d6 (99.9% D). The nitro-tetrazole moiety has poor solubility in CDCl3.

  • Preparation:

    • Accurately weigh ~10 mg of NT-Chromone (Analyte) into a vial.

    • Accurately weigh ~5 mg of Maleic Acid (Traceable Reference) into the same vial.

    • Critical: Use a micro-balance with readability of 0.001 mg.

    • Dissolve in 0.6 mL DMSO-d6. Vortex until strictly homogeneous.

  • Acquisition (600 MHz recommended):

    • Pulse angle: 90°.[3]

    • Relaxation delay (D1): 60 seconds (Essential for full relaxation of the nitro-aromatic protons).

    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Integration:

    • Integrate the H-3 singlet of the chromone (typically ~6.8–7.0 ppm) or the isolated aromatic triplet/doublet at C5/C6.

    • Note: Do not integrate the tetrazole NH proton (broad/exchangeable).

    • Integrate the Maleic Acid singlet (~6.3 ppm).

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4][5]
Method B: HPLC-PDA (Impurity Profiling)

Objective: Detect process impurities (e.g., 8-amino derivative) and degradants.

Logic: The mobile phase must be acidic to suppress the ionization of the tetrazole (pKa ~4.8). If the pH is > 5, the tetrazole deprotonates, leading to peak splitting or severe tailing.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 40% A / 60% B

    • 25 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro absorption) and 300 nm (Benzopyran core).

  • Sample Diluent: 50:50 Water:ACN (Dissolve sample in DMSO first if necessary).

Critical Quality Attribute (CQA) Check: The 8-Amino impurity (reduction product) will be less polar than the nitro parent in this acidic system and typically elutes later or exhibits a distinct spectral signature (shift in lambda max).

Method Development Logic (DOT)

The following diagram details the decision process for optimizing the HPLC separation for this acidic heterocycle.

HPLCLogic Start Method Development Start CheckpH Check Mobile Phase pH Start->CheckpH TetrazoleState Tetrazole State? CheckpH->TetrazoleState Acidic pH < 3.0 (Protonated) TetrazoleState->Acidic Add 0.1% TFA Neutral pH > 5.0 (Ionized) TetrazoleState->Neutral Buffer (Ammonium Acetate) ResultGood Sharp Peak Shape Acidic->ResultGood Hydrophobic Retention ResultBad Peak Tailing/Split Neutral->ResultBad Ionic Repulsion/Tailing Optimize Final Method ResultGood->Optimize Adjust Gradient for 8-Amino Separation

Caption: Decision tree highlighting the necessity of acidic mobile phases to maintain the tetrazole in its non-ionized, chromatographically stable form.

References
  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. Link (Validates qNMR as a primary ratio method).

  • Butler, R. N. (1977). "Recent Advances in Tetrazole Chemistry." Advances in Heterocyclic Chemistry. (Foundational text on tetrazole acidity and tautomerism).
  • Bharti, S. K., et al. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry. Link (Protocols for internal standard selection).

  • Santa Cruz Biotechnology. "8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Product Data." (Confirming the structural context of the amino/nitro relationship in Pranlukast synthesis). Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Standard for validating the HPLC method). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran

This guide provides essential safety and logistical information for the handling and disposal of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. The following protocols are designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative assessment of the potential hazards associated with its structural components: a nitroaromatic group, a tetrazole ring, and a benzopyran core. It is imperative to treat this compound as potentially potent and hazardous.

Hazard Assessment: Understanding the Risks

The chemical structure of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran suggests several potential hazards that must be carefully managed.

  • Nitroaromatic Compounds: These are often associated with toxicity, including potential mutagenic and carcinogenic effects.[1][2][3] They can also be energetic materials, posing a risk of rapid decomposition or explosion, especially when heated or subjected to shock.[4]

  • Tetrazole-Containing Compounds: Tetrazoles can be explosive, particularly when dry or in the presence of metals.[5][6] They are also recognized for their diverse biological activities, which necessitates caution regarding their pharmacological effects.[7]

  • Benzopyran Derivatives: While many benzopyran derivatives have therapeutic applications, some have demonstrated significant cytotoxicity against various cell lines.[8][9][10]

Based on these components, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran should be handled as a potent compound with potential for toxicity and explosive instability. A thorough risk assessment should be conducted before any handling.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The minimum required PPE includes:

PPE CategorySpecificationRationale
Body Protection Disposable gown or coverall over a lab coat.[12][13]Provides full-body protection from splashes and aerosolized particles.
Eye and Face Protection Chemical splash goggles and a face shield.[12][14]Offers maximum protection against splashes and accidental contact with the face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[4][12]Reduces the risk of exposure through absorption and in case of a single glove failure.
Respiratory Protection A fitted N95 respirator or higher, depending on the procedure.[13][15]Protects against inhalation of fine particles or aerosols.
Foot Protection Closed-toe shoes.[12]Standard laboratory practice to protect against spills and falling objects.
Donning and Doffing PPE: A Critical Procedure

The following workflow ensures that PPE is worn and removed correctly to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown/Coverall Don2 Inner Gloves Don1->Don2 Don3 Face Mask/Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Gown/Coverall Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Face Mask/Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Procedure:
  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, before starting.

  • Weighing: Carefully weigh the compound on weigh paper, avoiding the generation of dust.

  • Transfer: Gently transfer the weighed powder into the reaction vessel.

  • Cleaning: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[4]

Storage:

Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The container should be tightly sealed and clearly labeled. It should be stored separately from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[16][17]
Skin Contact Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention if irritation persists.[16][18]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][17]
Spill Evacuate the area and alert others. If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[4][16]

Disposal Plan: Responsible Waste Management

All waste containing 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[4]

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste Waste Stream cluster_disposal Disposal Path Solid_Waste Contaminated Solids (Gloves, Gowns, Weigh Paper) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Glassware) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS Environmental Health & Safety Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Segregation and disposal pathway for hazardous waste generated.

Key Disposal Principles:

  • Do Not dispose of this compound down the drain or in regular trash.[4]

  • Collect all waste in appropriately labeled, sealed containers.

  • Nitro compound waste should not be mixed with alkaline substances.[20]

  • Contact your institution's Environmental Health and Safety department for pickup and disposal.[4]

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem. 12

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. 4

  • Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. PMC. 21

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. 15

  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. PMC. 8

  • 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI. 14

  • Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. ADVENT Chembio. 22

  • Containment of High-Potency Products in a GMP Environment. BioProcess International. 11

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. 1

  • 1H-Tetrazole-1-acetic acid - Safety Data Sheet. ChemicalBook. 23

  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont. 24

  • 1-H-TETRAZOLE. Bio-Fine. 5

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 13

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. 9

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. 2

  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. 6

  • nitro razredčilo. Chemius. 19

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers. 10

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. 16

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. 3

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. 7

  • NitroCompounds-Various.docx. University of Georgia Research. 25

  • Laboratory Liquid Waste Disposal Flow Chart. 20

  • SAFETY DATA SHEET. MilliporeSigma.

  • (PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. 26

  • Nitrogen Oxides | Medical Management Guidelines. ATSDR - CDC. 27

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 28

  • Chemical Waste Management Guide. 29

  • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. MDPI. 30

  • SAFETY DATA SHEET. Fisher Scientific. 31

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. 32

  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc. 33

  • Material Safety Data Sheet. Chemicea Pharmaceuticals. 17

  • Material Safety Data Sheet. Pfizer. 18

  • 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran HCl. CymitQuimica. 34

  • 8-Amino-4-oxo-2-tetrazol-5-yl-4H-1-benzopyran. Echemi. 35

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. 36

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PMC. 37

  • The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata. PMC. 38

Sources

© Copyright 2026 BenchChem. All Rights Reserved.